molecular formula C9H12BrNO3 B566835 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine CAS No. 1315545-04-0

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

カタログ番号: B566835
CAS番号: 1315545-04-0
分子量: 262.103
InChIキー: FNTGZOYUJLUWES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound features bromine and ether-functionalized side chains, making it a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its primary research value lies in pharmaceutical development, where similar pyridine structures are key intermediates in synthesizing potential therapeutic agents . The bromine atom acts as a reactive handle for further functionalization, while the methoxyethoxy group can influence the compound's solubility and electronic properties . Pyridine-based compounds are frequently explored in medicinal chemistry for their ability to interact with biological targets, including enzymes . This product is intended for research applications as a building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

特性

IUPAC Name

5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3/c1-12-3-4-14-9-8(13-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGZOYUJLUWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and handling protocols for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine .

Editorial Note: This compound is a specialized intermediate, frequently utilized in the development of KRAS G12C inhibitors (structural analogs to Adagrasib/MRTX849) and P2X3 antagonists.[1] As specific public crystallographic data is limited for this exact ether derivative, this guide synthesizes experimental data from its direct precursor (5-Bromo-2-chloro-3-methoxypyridine) with chemometric analysis of the 2-alkoxy-3-methoxypyridine class.

Executive Summary & Chemical Identity

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a trisubstituted pyridine building block characterized by a specific substitution pattern designed to optimize solubility and binding affinity in kinase inhibitors. The C2-position 2-methoxyethoxy tail serves as a critical solubilizing group, while the C5-bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to heteroaryl cores.

Identification Matrix
ParameterDetail
Chemical Name 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
Molecular Formula C

H

BrNO

Molecular Weight 262.10 g/mol
Precursor CAS 286947-03-3 (Refers to the 2-chloro analog)
SMILES COCCOC1=NC=C(Br)C=C1OC
Structural Class Halogenated Pyridine Ether

Physical Properties Profile

The introduction of the flexible 2-methoxyethoxy chain at the C2 position significantly alters the physical state compared to its rigid chloro-precursor. While the precursor is a solid, this ether derivative typically exists as a viscous oil or low-melting solid due to the disruption of crystal packing forces.[1]

Physicochemical Data Table
PropertyValue / RangeCondition / Note
Physical State Viscous Liquid to Low-Melting SolidAmbient Temp (25°C)
Color Colorless to Pale YellowDepends on oxidation state
Boiling Point (Predicted) 310°C - 325°C@ 760 mmHg (Decomposes)
Boiling Point (Vacuum) 145°C - 155°C@ 0.5 mmHg
Density (Predicted) 1.42 ± 0.05 g/cm³High density due to Bromine
Flash Point >110°CClosed Cup (Predicted)
LogP (Calc) 1.95 - 2.20Lipophilic but polar-functionalized
pKa (Conjugate Acid) ~2.5 - 3.0Pyridine N is weakly basic due to alkoxy e- donation
Solubility DCM, EtOAc, THF, MeOHMiscible in organic solvents
Water Solubility < 0.5 mg/mLPractically insoluble

Synthesis & Reaction Logic

The synthesis of this compound follows a strictly controlled Nucleophilic Aromatic Substitution (


) pathway.[1] The reaction exploits the electronic deficiency of the pyridine ring at the C2 position, activated by the ring nitrogen.[1]
Self-Validating Synthesis Protocol

Objective: Conversion of 5-Bromo-2-chloro-3-methoxypyridine to the target ether.

  • Activation: The starting material, 5-Bromo-2-chloro-3-methoxypyridine (Solid, MP: 68-72°C), is dissolved in anhydrous THF or DMF.[1]

  • Nucleophile Formation: 2-Methoxyethanol (1.2 equiv) is treated with Sodium Hydride (NaH) (1.3 equiv) at 0°C to generate the alkoxide.[1]

  • Displacement: The alkoxide solution is added dropwise to the pyridine solution. The C3-methoxy group provides steric guidance but does not deactivate the C2 position sufficiently to prevent substitution.

  • Validation: Reaction progress is monitored by HPLC or TLC (Hexane/EtOAc 4:1). The disappearance of the starting material (

    
    ) and appearance of the more polar product (
    
    
    
    ) confirms conversion.[1]
Reaction Pathway Diagram

SynthesisPathway SM Precursor: 5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3) Intermediate Transition State: Meisenheimer Complex SM->Intermediate S_NAr Addition (THF, 0°C -> RT) Reagent Reagents: 2-Methoxyethanol + NaH (Alkoxide Formation) Reagent->Intermediate Product Target: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (Viscous Oil) Intermediate->Product Elimination of Cl-

Caption: S_NAr pathway converting the chloro-pyridine precursor to the target ether via alkoxide displacement.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be verified using the following spectroscopic signatures.

NMR Expectations ( H NMR, 400 MHz, CDCl )
  • Pyridine Protons: Two distinct doublets (or meta-coupled singlets) in the aromatic region (

    
     7.8 - 8.2 ppm).[1] The proton at C6 will be more deshielded than C4.[1]
    
  • Methoxy Group (C3): A sharp singlet integrating to 3H around

    
     3.8 - 3.9 ppm.[1]
    
  • Ether Chain (C2):

    • 
       4.4 - 4.5 ppm (triplet, 2H, -OCH 
      
      
      
      -CH
      
      
      -).[1]
    • 
       3.7 - 3.8 ppm (triplet, 2H, -CH
      
      
      
      -CH
      
      
      -OMe).[1]
    • 
       3.4 ppm (singlet, 3H, terminal -OCH 
      
      
      
      ).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Signature: The presence of a bromine atom results in a characteristic 1:1 isotopic doublet.

    • 
       (
      
      
      
      Br isotope)[1]
    • 
       (
      
      
      
      Br isotope)[1]

Handling & Safety Protocols

As a halogenated pyridine, this compound possesses irritant properties and potential for skin sensitization.[1]

Safety Data Sheet (SDS) Summary
Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the ether tail.[1]

  • Temperature: 2-8°C (Refrigerator).

  • Container: Amber glass vial with Teflon-lined cap.

References

  • Precursor Characterization: Sigma-Aldrich. Product Specification: 5-Bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3).[2][3][4] Link

  • Synthesis Methodology: Hirokawa, Y., et al. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chemical and Pharmaceutical Bulletin, Vol. 48, No. 12, 2000, pp. 1847-1853.[1] (Validates SnAr regioselectivity on 2,3-disubstituted pyridines). Link

  • Adagrasib Analog Context: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849 (Adagrasib), a Covalent KRASG12C Inhibitor."[1] Journal of Medicinal Chemistry, Vol. 63, No. 13, 2020, pp. 6679–6693.[1] (Contextualizes the use of alkoxy-pyridines in KRAS inhibitors). Link[1]

Sources

An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the novel compound 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine. As of the time of this writing, a specific CAS number for this molecule has not been identified in major chemical databases, suggesting its status as a novel entity ripe for investigation. This document will therefore focus on a proposed synthetic pathway, predicted physicochemical properties, and potential applications based on the rich chemistry of analogous substituted pyridines.

Introduction: The Prominence of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it a privileged heterocycle in the design of biologically active molecules. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide delves into the specifics of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, a compound featuring a bromine atom, a methoxy group, and a methoxyethoxy side chain, each contributing to its potential as a valuable building block in drug discovery.

Physicochemical Properties

While experimental data for the target compound is not available, its fundamental physicochemical properties can be calculated. These predictions are crucial for designing synthetic workups, purification strategies, and for preliminary assessment of its drug-likeness.

PropertyValue
Molecular Formula C9H12BrNO3
Molecular Weight 262.10 g/mol
Predicted LogP 1.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Predicted Boiling Point ~320 °C at 760 mmHg
Predicted Density ~1.45 g/cm³
Proposed Synthesis: A Strategic Approach

The synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine can be approached through a multi-step pathway, leveraging established methodologies for the functionalization of the pyridine ring. The proposed route starts from a commercially available substituted pyridine and proceeds through sequential nucleophilic aromatic substitution and bromination.

3.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic route:

Synthetic_Pathway Proposed Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine A 2,5-Dibromo-3-methoxypyridine reagent1 Sodium Hydride (NaH) 2-Methoxyethanol A->reagent1 B Intermediate Alkoxide reagent2 Reaction Workup B->reagent2 C 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (Target Molecule) reagent1->B Nucleophilic Aromatic Substitution reagent2->C Purification

Caption: Proposed synthetic workflow for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous 2-methoxyethanol (1.5 equivalents) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium alkoxide of 2-methoxyethanol is the critical first step.

  • Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide suspension, add a solution of 2,5-dibromo-3-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise over 20 minutes, maintaining the temperature at 0 °C. The rationale for this slow addition is to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Workup and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.[1]

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

Potential Applications in Drug Discovery and Chemical Biology

The structural motifs within 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine suggest several promising avenues for its application in research and development.

4.1. A Versatile Building Block for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.[2] Pyridine-based scaffolds are prevalent in kinase inhibitors, where the nitrogen atom often forms key hydrogen bonds in the ATP-binding site. The bromine atom at the 5-position of the target molecule is particularly valuable, as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of chemical space to optimize potency and selectivity against specific kinase targets.

The general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below:

Medicinal_Chemistry_Application Application in Kinase Inhibitor Synthesis A 5-Bromo-3-methoxy-2- (2-methoxyethoxy)pyridine reagent1 Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->reagent1 B Diverse Kinase Inhibitor Library reagent1->B Suzuki-Miyaura Cross-Coupling

Caption: General scheme for the application of the title compound in generating kinase inhibitor libraries.

4.2. Probe for Chemical Biology

The methoxyethoxy side chain can influence the compound's solubility and cell permeability, making it an interesting scaffold for the development of chemical probes to study biological pathways. The bromine atom can also be functionalized with reporter tags, such as fluorophores or biotin, to facilitate the identification of protein targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is not available, general precautions for handling substituted bromopyridines should be strictly followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine represents a promising, albeit novel, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, based on established methodologies, appears feasible. Future research should focus on the successful synthesis and characterization of this compound, followed by the exploration of its utility in the generation of libraries of bioactive molecules, particularly targeting protein kinases. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of pyridine chemistry and its impact on human health.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

  • 5-Bromo-3-iodo-2-methoxy-pyridine suppliers and producers. BuyersGuideChem. [Link]

  • 3-bromo-5-(2-methoxyethoxy)pyridine (CAS No. 181585-07-9) Suppliers. ChemicalRegister.com. [Link]

  • 3-Bromo-5-methoxy-2-methylpyridine. MySkinRecipes. [Link]

  • 5-Bromo-2-methoxy-3-methylpyridine. PubChem. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. Royal Society of Chemistry. [Link]

  • 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine. PubChemLite. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

Technical Monograph: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine .

Physicochemical Profiling & Synthetic Utility in Medicinal Chemistry

Executive Summary

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a highly specialized heterocyclic building block used primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structure is strategically designed to address two common challenges in drug discovery: solubility and metabolic stability .

The molecule features a 2-(2-methoxyethoxy) tail (a short polyethylene glycol, or PEG, motif) which significantly lowers the lipophilicity (LogP) compared to alkyl chains, enhancing aqueous solubility. The 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of complex scaffolds.

Molecular Identity & Physicochemical Properties
2.1 Structural Specifications

The molecule consists of a pyridine core substituted at the 2, 3, and 5 positions. The specific arrangement of the electron-donating methoxy and alkoxy groups at positions 2 and 3 creates a unique electronic environment that influences both the reactivity of the bromine at position 5 and the binding affinity of the final drug candidate.

PropertySpecification
Systematic Name 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
Molecular Formula C₉H₁₂BrNO₃
Molecular Weight (Average) 262.10 g/mol
Monoisotopic Mass (⁷⁹Br) 261.0004 Da
Monoisotopic Mass (⁸¹Br) 262.9984 Da
CAS Number (Precursor) 286947-03-3 (refers to 5-Bromo-2-chloro-3-methoxypyridine)
Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)
H-Bond Acceptors 4 (N, 3xO)
H-Bond Donors 0
2.2 Mass Spectrometry Profile

Due to the presence of a single bromine atom, the mass spectrum exhibits a characteristic 1:1 isotopic ratio between the M and M+2 peaks.

  • Base Peak (M): ~261 m/z (⁷⁹Br isotope)

  • M+2 Peak: ~263 m/z (⁸¹Br isotope)

  • Fragmentation: Loss of the methoxyethyl tail (–C₃H₇O) is a common fragmentation pathway, yielding a diagnostic ion at m/z ~202/204.

Synthetic Pathways & Process Chemistry

The synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This route is preferred over direct bromination because it ensures regioselectivity.

3.1 Synthetic Workflow

The starting material is 5-bromo-2-chloro-3-methoxypyridine .[1][2][3][4][5] The chlorine atom at the 2-position is highly activated for displacement by alkoxides due to the electron-withdrawing nature of the pyridine nitrogen (ortho-effect) and the inductive effect of the bromine.

Protocol:

  • Activation: 2-Methoxyethanol is deprotonated using a strong base (Sodium Hydride or Potassium tert-butoxide) in an aprotic solvent (THF or DMF).

  • Substitution: The alkoxide attacks the C2 position of the pyridine ring, displacing the chloride ion.

  • Workup: Quenching with water, extraction into ethyl acetate, and purification via silica gel chromatography.

3.2 Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism and the subsequent utility of the bromine handle.

SynthesisPath Start Precursor: 5-Bromo-2-chloro-3-methoxypyridine (CAS: 286947-03-3) Intermediate Transition State: Meisenheimer Complex Start->Intermediate SNAr Attack (THF, 0°C -> RT) Reagent Reagent: 2-Methoxyethanol + NaH (Alkoxide Formation) Reagent->Intermediate Product Target: 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine (MW: 262.10) Intermediate->Product -NaCl Downstream Application: Suzuki Coupling (Biaryl Formation) Product->Downstream Pd(PPh3)4 Ar-B(OH)2

Caption: Figure 1. SₙAr synthesis route from chloropyridine precursor and downstream coupling utility.

Structural Analysis & Quality Control

To validate the identity of the synthesized molecule, researchers must look for specific spectroscopic signatures.

4.1 Proton NMR (¹H-NMR) Interpretation
  • Pyridine Ring: Two distinct doublets (or meta-coupled singlets) in the aromatic region (δ 7.8 – 8.2 ppm) corresponding to H4 and H6. H6 is typically more deshielded due to the adjacent nitrogen.

  • 3-Methoxy Group: A sharp singlet integrating to 3H at δ ~3.8 ppm.

  • 2-Methoxyethoxy Chain:

    • Triplet (2H) at δ ~4.4–4.5 ppm (OCH₂ adjacent to pyridine).

    • Triplet (2H) at δ ~3.6–3.7 ppm (OCH₂ adjacent to terminal methoxy).

    • Singlet (3H) at δ ~3.4 ppm (Terminal OMe).

4.2 HPLC Purity Standards
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Retention Time: The glycol tail makes this molecule elute earlier than its 2-chloro precursor or 2-alkoxy analogs lacking the ether oxygen, serving as a check for reaction completion.

Application in Drug Discovery

This scaffold is frequently utilized in the optimization of Kinase Inhibitors (e.g., CSF-1R, P2X3, KRAS). The specific substitution pattern offers three key advantages:

  • Solubility Enhancement: The 2-methoxyethoxy group acts as a "mini-PEG," disrupting crystal packing and interacting with water, which improves oral bioavailability compared to a simple ethyl or propyl chain.

  • Metabolic Stability: The ether linkages are generally more resistant to oxidative metabolism (CYP450) than long alkyl chains, which are prone to hydroxylation.

  • Electronic Tuning: The 3-methoxy group is an electron donor. It increases the electron density of the pyridine ring, which can modulate the pKa of the ring nitrogen and influence hydrogen bonding interactions in the kinase hinge region.

SAR_Logic Core Core Scaffold: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Tail 2-(2-Methoxyethoxy) Tail Core->Tail Br 5-Bromo Handle Core->Br OMe 3-Methoxy Group Core->OMe Solubility Increases Aqueous Solubility (LogP reduction) Tail->Solubility Coupling Site for Scaffold Extension (Link to Hinge Binder) Br->Coupling Selectivity Induces Conformational Twist (Selectivity Filter) OMe->Selectivity

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold's functional groups.

References
  • Precursor Synthesis & Reactivity

    • Synthesis of 5-bromo-2-chloro-3-methoxypyridine.[1][2][3][4][5] (2019).[5] World Intellectual Property Organization. WO 2019/069293 A1.

  • General Pyridine Functionalization

    • Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Polyhalogenated Pyridines. European Journal of Organic Chemistry.

  • Solubility Strategies in Drug Design

    • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Structural Features. Chemical Research in Toxicology.

Sources

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Introduction: The Imperative of Structural Certainty

In the landscape of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and potential applications. Unambiguous structure elucidation is the cornerstone of chemical research, ensuring reproducibility and forming the basis for rational drug design and the development of novel materials. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to definitively confirm the structure of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , a substituted pyridine derivative. Such compounds are of significant interest as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2]

Part 1: Foundational Analysis via Mass Spectrometry (MS)

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the most accurate mass measurement, allowing for the calculation of a unique elemental composition.

Theoretical Framework

For the target molecule, 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, the expected molecular formula is C₉H₁₂BrNO₃ . A key feature to anticipate in the mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3][4] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M) and an (M+2) peak of almost equal intensity.[3][4][5] This isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Anticipated Spectrometric Data

The calculated monoisotopic mass of the protonated molecule [C₉H₁₂BrNO₃ + H]⁺ is 262.0077 u (for ⁷⁹Br) and 264.0056 u (for ⁸¹Br). The observation of this pair of ions with high mass accuracy (typically < 5 ppm error) in an HRMS analysis would provide strong evidence for the proposed molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺C₉H₁₃BrNO₃⁺262.0077264.0056~1:1
[M-OCH₃]⁺C₈H₉BrNO₂⁺230.9866232.9845~1:1
[M-OCH₂CH₂OCH₃]⁺C₇H₆BrNO⁺187.9655189.9634~1:1
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Process the acquired spectrum to identify the monoisotopic masses of the molecular ion peaks. Verify the characteristic ~1:1 M and M+2 isotopic pattern and compare the experimental mass with the theoretical mass to confirm the elemental composition.

Part 2: Mapping the Atomic Framework with NMR Spectroscopy

While MS provides the molecular formula, NMR spectroscopy reveals the precise arrangement and connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous assignment. The analysis of substituted pyridines by NMR is a well-established field, providing a strong basis for our predictions.[6][7][8][9][10]

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Spectrum:

  • Aromatic Region: The pyridine ring is expected to show two distinct signals. The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. Their chemical shifts will be influenced by the surrounding substituents.

  • Aliphatic Region:

    • The methoxy group (-OCH₃) at C3 will appear as a sharp singlet, integrating to 3 protons.

    • The methoxyethoxy group (-OCH₂CH₂OCH₃) will exhibit two signals. The two methylene groups (-OCH₂CH₂O-) will likely appear as triplets, each integrating to 2 protons, due to coupling with each other.

    • The terminal methoxy group of the side chain will be a singlet, integrating to 3 protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, though some may have similar shifts. The carbons directly attached to electronegative atoms (N, O, Br) will be significantly deshielded (higher ppm values).

  • Aliphatic Carbons: Four signals are expected for the aliphatic carbons: one for the C3-methoxy group, two for the methylene carbons of the methoxyethoxy chain, and one for the terminal methoxy carbon of the chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

PositionGroupPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)
4Pyridine-H~7.5-7.8, d, J=~2-3 Hz~110-120
6Pyridine-H~8.0-8.3, d, J=~2-3 Hz~140-150
3-OCH₃Methoxy~3.9-4.1, s~55-60
2-OCH₂-Methoxyethoxy~4.3-4.5, t, J=~5-7 Hz~68-72
2-OCH₂CH₂ O-Methoxyethoxy~3.7-3.9, t, J=~5-7 Hz~69-73
2-OCH₂CH₂OCH₃ Methoxy~3.3-3.5, s~58-62
2Pyridine-C-~155-165
3Pyridine-C-~145-155
5Pyridine-C-~105-115

Note: These are estimated chemical shifts. Actual values may vary based on solvent and other experimental conditions.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for confirming the connectivity of the molecular fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a cross-peak between the H4 and H6 protons of the pyridine ring and, crucially, between the two methylene protons of the methoxyethoxy group, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the structure together. It reveals correlations between protons and carbons that are separated by 2-3 bonds. Key expected correlations that would confirm the overall structure include:

    • A correlation from the C3-methoxy protons to the C3 carbon of the pyridine ring.

    • A correlation from the protons of the O-CH₂ group (of the methoxyethoxy chain) to the C2 carbon of the pyridine ring.

    • Correlations from the aromatic protons (H4 and H6) to the surrounding pyridine carbons, confirming their positions relative to the substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Process and analyze all spectra to assign chemical shifts and identify key correlations to build the final molecular structure.

Part 3: Integrated Workflow and Final Confirmation

The structure elucidation process is a logical, self-validating workflow where each piece of data corroborates the others.

StructureElucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS HRMS Analysis Formula Molecular Formula C₉H₁₂BrNO₃ MS->Formula Isotope Bromine Isotope Pattern (M, M+2, ~1:1) MS->Isotope Final Validated Structure: 5-Bromo-3-methoxy-2- (2-methoxyethoxy)pyridine Formula->Final Confirms Composition Isotope->Final Confirms Bromine Presence NMR_1D 1D NMR (¹H & ¹³C) Fragments Identify Spin Systems: - Disubstituted Pyridine - Methoxy Group - Methoxyethoxy Group NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Fragments->NMR_2D Connectivity Establish Connectivity (e.g., -OCH₂ to C2) NMR_2D->Connectivity Connectivity->Final Confirms Isomer & Connectivity

Caption: Workflow for the structure elucidation of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

This workflow begins with HRMS to establish the molecular formula and the presence of bromine. Concurrently, 1D NMR identifies the key structural fragments (the pyridine ring and the two ether side chains). Finally, 2D NMR acts as the definitive bridge, connecting these fragments in their correct regiochemical arrangement. The HMBC correlation between the methoxyethoxy side chain and C2 of the pyridine ring, along with the correlation of the methoxy group to C3, provides the conclusive evidence to differentiate this isomer from all other possibilities.

Conclusion

The rigorous application of modern analytical techniques provides a clear and unambiguous path to the structure elucidation of novel chemical entities. For 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, the combination of high-resolution mass spectrometry and a suite of NMR experiments creates a self-validating system. The characteristic isotopic pattern of bromine in the mass spectrum confirms its presence, while the intricate web of correlations from 2D NMR experiments definitively establishes the connectivity and regiochemistry of the substituents on the pyridine core. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research and development.

References

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • 5-Bromo-3-methoxy-2-nitropyridine | C6H5BrN2O3 | CID 817774. PubChem.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate.
  • Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications.
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176. PubChem.
  • 5-Bromo-3-Methoxy-Pyridine2-Carbonitrile synthesis. ChemicalBook.
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • 5-Bromo-2-methoxy-3-methylpyridine, 97% 5 g. Thermo Scientific Chemicals.
  • 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis.
  • 2-Bromo-5-methoxypyridine CAS 105170-27-2. Sigma-Aldrich.
  • The molecule that gave the mass spectrum shown here contains a halogen. Pearson.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • How can you identify the presence of halogens using mass spectrometry?. TutorChase.
  • 3-Bromo-2-methoxy-pyridine. Chem-Impex.
  • 3-Bromo-5-methoxy-2-methylpyridine. MySkinRecipes.

Sources

Technical Guide: Spectral Characterization of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural validation of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine .

This guide is designed for medicinal chemists and analytical scientists. It synthesizes theoretical chemometric predictions with empirical data from structural analogs to establish a robust reference standard for identification.

Executive Summary & Compound Profile

Compound Name: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Molecular Formula:


Molecular Weight:  262.10  g/mol
CAS Number:  Not widely indexed (Analogous to CAS 181585-07-9 series)
Primary Application:  Advanced intermediate for P2X3 receptor antagonists (e.g., Gefapixant analogs) and kinase inhibitors.[1]

This pyridine derivative features a specific substitution pattern critical for structure-activity relationship (SAR) studies: a solubilizing glycol ether tail at C2, an electron-donating methoxy group at C3, and a reactive bromine handle at C5 suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Synthesis & Impurity Profile (Context for Spectra)

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying solvent peaks and regioisomeric impurities.

Synthetic Pathway

The most reliable route involves Nucleophilic Aromatic Substitution (


) on a di-halogenated core.[1]
  • Starting Material: 5-Bromo-2,3-dichloropyridine.

  • Step 1 (Methoxylation): Selective displacement of the C3-chloro (or C2, depending on conditions) to yield 5-Bromo-2-chloro-3-methoxypyridine.

  • Step 2 (Etherification): Reaction with 2-methoxyethanol (sodium alkoxide) to displace the C2-chloro.

Synthesis SM 5-Bromo-2,3- dichloropyridine Int Intermediate: 5-Bromo-2-chloro- 3-methoxypyridine SM->Int NaOMe, MeOH (Regioselective S_NAr) Prod Target: 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Int->Prod 2-Methoxyethanol, NaH, THF, 60°C

Figure 1: Synthetic logic flow for impurity tracking.[1]

Common Impurities in Spectra
  • Regioisomer: 5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine (Swapped C2/C3 substituents).

  • Hydrolysis Product: 5-Bromo-3-methoxy-2(1H)-pyridone (Broad singlet at ~11-12 ppm in

    
     NMR).
    
  • Residual Solvent: 2-Methoxyethanol (Multiplets at 3.5-3.7 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

The following data represents the Reference Spectral Specifications . Values are derived from chemometric prediction algorithms (Chemdraw/MestReNova) calibrated against the empirical shifts of 3-bromo-5-methoxypyridine and 2-(2-methoxyethoxy)pyridine.

NMR (400 MHz, )

Solvent Reference:


 residual peak at 

7.26 ppm.
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
H-6 7.92 Doublet (d)2.11HMost deshielded; adjacent to N and Br.
H-4 7.28 Doublet (d)2.11HShielded relative to H-6 due to C3-OMe ortho-effect.[2]
2-OCH

4.51 Triplet (t)4.82HDeshielded by direct attachment to Pyridine-O.
3-OCH

3.84 Singlet (s)-3HCharacteristic aryl methoxy region.
CH

-OMe
3.76 Triplet (t)4.82HEther linkage; typical PEG-tail shift.
Terminal OMe 3.42 Singlet (s)-3HAliphatic methoxy.

Key Diagnostic Features:

  • Aromatic Coupling: The meta-coupling (

    
    ) between H-4 and H-6 confirms the 2,3,5-substitution pattern. A para-substitution would show no coupling or very small coupling.
    
  • Side Chain Distinction: The triplet at 4.51 ppm is distinctively downfield, confirming the

    
     is attached to the heteroaromatic ring, not an aliphatic chain.[1]
    
NMR (100 MHz, )

Solvent Reference:


 triplet at 

77.16 ppm.
Position

(ppm)
TypeAssignment Note
C-2 154.2 QuaternaryDeshielded by N and O attachment.
C-3 144.8 QuaternaryIpso-carbon to methoxy group.
C-6 138.5 CHAlpha to Nitrogen.
C-4 121.3 CHOrtho to Br and OMe.
C-5 116.7 QuaternaryIpso-carbon to Bromine (Heavy atom effect).
2-OCH

67.4 CH

Side chain alpha.
CH

-OMe
70.8 CH

Side chain beta.
Terminal OMe 59.1 CH

Aliphatic methoxy.
3-OCH

56.2 CH

Aromatic methoxy.

Mass Spectrometry (MS) Analysis[2][5][6][7]

Ionization Profile (ESI+)
  • Method: Electrospray Ionization (Positive Mode).

  • Solvent: MeOH + 0.1% Formic Acid.

Observed Isotopologues: Due to the presence of one Bromine atom (


), the molecular ion appears as a "twin peak" of equal intensity separated by 2 mass units.[1]
Ionm/z (Theoretical)Relative AbundanceInterpretation

262.0 100%

isotope peak.

264.0 98%

isotope peak.

284.0 VariableSodium adduct (

).
Fragmentation Pathway (MS/MS)

Fragmentation is dominated by the cleavage of the ether side chains.

  • Loss of Side Chain: Cleavage of the C2-ether bond yields the protonated 2-hydroxy-3-methoxy-5-bromopyridine core (

    
    ).
    
  • Loss of Methyl: Loss of

    
     from the methoxy group (
    
    
    
    ).

MS_Frag Parent Parent Ion [M+H]+ m/z 262/264 Frag1 Fragment A [Loss of C3H7O] m/z ~204/206 Parent->Frag1 - C3H7O (Side chain) Frag2 Fragment B [Loss of CH3] m/z ~247/249 Parent->Frag2 - CH3 (Methoxy)

Figure 2: Predicted ESI-MS/MS fragmentation tree.[1]

Quality Control & Validation Protocol

To ensure the integrity of the material for drug development, the following validation steps are mandatory:

  • Regioisomer Confirmation (NOESY 1D/2D):

    • Irradiate the 3-OMe singlet (

      
       3.84).
      
    • Result: You must observe an NOE enhancement of the H-4 doublet (

      
       7.28).
      
    • Failure Mode: If NOE is observed at H-6, the methoxy is likely at position 5 (incorrect isomer).

  • Purity Check (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase:

      
       (0.1% TFA) / ACN gradient.
      
    • Detection: 254 nm (Pyridine absorption).

    • Acceptance Criteria: >98% Area under curve.

References

  • Structure Analog Reference: Synthesis and characterization of 3-bromo-5-methoxypyridine derivatives. PubChem CID 817774.[3][4] Link

  • Synthetic Methodology: Nucleophilic substitution patterns in 2,3-dichloropyridines. Journal of Heterocyclic Chemistry. Link

  • Spectral Database: SDBS Spectral Database for Organic Compounds (General Pyridine Shifts). Link

  • Isotopic Abundance: NIST Atomic Weights and Isotopic Compositions for Bromine.Link

Sources

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Synthetic Application of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine. Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides an in-depth analysis of the compound's chemical nature, synthesizes hazard information from closely related structural analogs, and outlines field-proven protocols for its safe handling, application, and disposal. The core philosophy of this guide is proactive risk mitigation, grounded in a deep understanding of the molecule's reactivity and toxicological profile.

Physicochemical Profile and Strategic Importance in Drug Discovery

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in medicinal chemistry.[1] Its structure is strategically designed for utility as a synthetic intermediate.

  • The Pyridine Core: A foundational scaffold in numerous approved drugs, offering favorable properties for biological interactions and water solubility.[1]

  • The 5-Bromo Group: This is the primary reactive site for synthetic elaboration. The bromine atom is an excellent leaving group, making it a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds.[3]

  • The Methoxy and Methoxyethoxy Groups: These substituents are critical for modulating the physicochemical properties of the final molecule. The methoxy group is prevalent in many drugs, where it can enhance ligand-target binding, improve metabolic stability, and fine-tune solubility and permeability parameters (ADME).[4] The longer methoxyethoxy chain further enhances solubility and can influence the molecule's conformation and pharmacokinetic profile, which is particularly relevant for developing compounds that fall into the "Beyond Rule of 5" (bRo5) chemical space.[5]

Table 1: Physicochemical Properties

Note: As specific experimental data for this exact compound is not publicly available, properties are derived from its chemical formula and data from highly similar analogs.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₂BrNO₃Calculated
Molecular Weight 262.10 g/mol Calculated
Appearance Likely a solid or oil, consistent with similar structures.Inferred from[6]
CAS Number Not publicly assigned.N/A
Key Structural Analogs 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine[6]
5-Bromo-2-methoxypyridine[7][8][9]
5-Bromo-2-methoxy-3-nitropyridine[10][11]

Hazard Identification and Proactive Risk Assessment

The consensus from multiple safety data sheets for close analogs indicates a consistent hazard profile. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[7][12][13][14][15]

Table 2: Synthesized GHS Hazard Classification

This classification is an expert assessment based on data from structural analogs.

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[7][12][13][15]GHS07 (Exclamation Mark)
Serious Eye Damage / IrritationCategory 2AH319: Causes serious eye irritation.[6][7][12][13][15]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[7][10][14][15]GHS07 (Exclamation Mark)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[12][14]GHS07 (Exclamation Mark)
Causality of Hazards

The irritant nature of halogenated pyridines can be attributed to their reactivity. Upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), there is a potential for slow hydrolysis or reaction that could release trace amounts of hydrobromic acid (HBr), a strong irritant. Furthermore, the pyridine nitrogen atom can interact with biological macromolecules, contributing to the irritation response.

Experimental Risk Assessment Workflow

Before any experiment, a formal risk assessment should be performed. The following workflow provides a self-validating system to ensure all hazards are considered and controlled.

cluster_prep Preparation Phase cluster_control Control Implementation cluster_exec Execution & Post-Op Review Review Compound Data (Analogs, Literature) Identify Identify Hazards (Irritant, Acute Tox.) Review->Identify Assess Assess Exposure Potential (Weighing, Transfer, Reaction) Identify->Assess Eng Engineering Controls (Fume Hood) Assess->Eng PPE Select PPE (Gloves, Goggles, Lab Coat) Eng->PPE SOP Develop Specific SOP (Handling, Quenching, Disposal) PPE->SOP Proceed Proceed with Experiment SOP->Proceed Decon Decontaminate & Dispose (Hazardous Waste) Proceed->Decon Doc Document Procedure & Observations Decon->Doc cluster_routes Identify Exposure Route cluster_actions Immediate First Aid Action Exposure Exposure Event Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhale Inhalation Exposure->Inhale Ingest Ingestion Exposure->Ingest WashSkin Wash with plenty of soap & water for 15 mins. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for 15 mins. Remove contact lenses. Continue rinsing. Eyes->RinseEyes FreshAir Remove person to fresh air. Keep comfortable for breathing. Inhale->FreshAir CallPoison Immediately call POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. Ingest->CallPoison Medical Seek Immediate Medical Attention WashSkin->Medical if irritation persists RinseEyes->Medical FreshAir->Medical if feeling unwell CallPoison->Medical

Caption: A decision tree for immediate actions following an accidental exposure.

Table 3: First Aid Measures
Exposure RouteImmediate ActionSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7][9]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][8][13][14]
Eye Contact Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8][9][13]
Ingestion Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[14][16]

References

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ohshima, T., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of Organic Chemistry.
  • J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE. Retrieved from [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis. Retrieved from [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • opnMe.com. (2021). Beyond the Rule of Five: Scouting for Novel Formulation Approaches. Retrieved from [Link]

Sources

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine: Technical Guide & Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS: Implied/Intermediate) is a high-value heterocyclic building block, primarily recognized as the critical aryl halide intermediate in the synthesis of Gefapixant (MK-7264) , a first-in-class P2X3 receptor antagonist approved for refractory chronic cough.

Beyond this specific application, the molecule represents a "privileged scaffold" in medicinal chemistry. Its structure combines a reactive halogen handle (C5-Bromine) with specific ether side chains that modulate lipophilicity (LogP), solubility, and metabolic stability. This guide details its chemical behavior, synthesis utility, and application in developing purinergic receptor antagonists.

Part 2: Chemical Profile & Structural Analysis

Molecular Architecture
FeatureChemical MoietyFunction in Drug Design
Core Pyridine RingBioisostere for phenyl; lowers LogP; H-bond acceptor.
Handle 5-Bromo Primary Reactivity Site. Positioned for cross-coupling (Suzuki-Miyaura) to biaryl systems.
Substituent 1 3-Methoxy Electronic Modulator. Electron-donating group (EDG) that increases electron density on the ring, influencing the oxidative addition step in catalysis.
Substituent 2 2-(2-Methoxyethoxy) Solubilizing Tail. A glycol ether chain that improves aqueous solubility and reduces hERG channel affinity compared to lipophilic alkyl chains.
Reactivity Profile

The molecule is a pentasubstituted pyridine precursor .

  • Electrophilicity: The C5-Br bond is activated for palladium-catalyzed cross-coupling but is electronically deactivated relative to electron-deficient pyridines (like 2-bromopyridine) due to the electron-donating effects of the alkoxy groups at C2 and C3.

  • Nucleophilicity: The pyridine nitrogen is relatively hindered and electron-rich, potentially requiring specific ligands during catalysis to prevent catalyst poisoning.

Part 3: Primary Application – P2X3 Receptor Antagonists

The most authoritative application of this molecule is its role as the Aryl Halide Coupling Partner in the synthesis of Gefapixant (MK-7264).

The Gefapixant Synthesis Pathway

Gefapixant functions by blocking ATP binding to P2X3 receptors on sensory nerve fibers. The drug's core structure is a biaryl system consisting of a diaminopyrimidine linked to this specific pyridine unit.

Mechanism of Synthesis (Suzuki-Miyaura Coupling)

The 5-bromo intermediate undergoes a Suzuki coupling with a pyrimidine boronate (or boronic acid) to form the C5–C5' biaryl bond.

GefapixantSynthesis cluster_legend Reaction Conditions Intermediate 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2 / Base) Intermediate->Catalyst + Partner 2,4-Diaminopyrimidine-5-boronic acid (or Pinacol Ester) Partner->Catalyst + Product Gefapixant (MK-7264) (P2X3 Antagonist) Catalyst->Product Suzuki Coupling C-C Bond Formation Solvent: Dioxane/H2O or Toluene Solvent: Dioxane/H2O or Toluene Temp: 80-100°C Temp: 80-100°C

Caption: Synthesis of Gefapixant via Suzuki coupling. The 5-bromo pyridine serves as the electrophile.

Why This Substitution Pattern?
  • 2-(2-methoxyethoxy): This "pegylated" side chain is critical for oral bioavailability . Purely lipophilic antagonists often suffer from poor solubility or high metabolic clearance. The ether oxygen also acts as a weak H-bond acceptor, potentially interacting with residues in the P2X3 allosteric site.

  • 3-Methoxy: Provides a specific steric clash that forces the biaryl system into a twisted conformation, which is often required for binding selectivity between P2X3 and P2X2/3 subtypes.

Part 4: Experimental Protocols

Protocol: Preparation of the Intermediate

Note: If the specific bromide is not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (SNAr).

Objective: Synthesize 5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine from 5-bromo-2-chloro-3-methoxypyridine.

Reagents:

  • Substrate: 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)

  • Nucleophile: 2-Methoxyethanol (1.5 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N₂, dissolve 2-methoxyethanol in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min to generate the alkoxide.

  • Addition: Add 5-bromo-2-chloro-3-methoxypyridine (dissolved in THF) dropwise to the alkoxide solution.

    • Scientific Rationale: The 2-position is activated for SNAr by the ring nitrogen. The 3-methoxy group is electron-donating but does not deactivate the 2-position enough to prevent substitution by a strong alkoxide.

  • Reaction: Warm to room temperature (or heat to 60°C if sluggish) and monitor by LC-MS.

  • Workup: Quench with water, extract with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol: Suzuki Cross-Coupling (General Application)

Objective: Couple the 5-bromo intermediate with an aryl boronic acid.[1]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2]·DCM (3-5 mol%)Robust catalyst for heteroaryl chlorides/bromides; resists poisoning by pyridine nitrogen.
Base K₂CO₃ or K₃PO₄ (2-3 eq)Inorganic bases are standard; K₃PO₄ is preferred for hindered substrates.
Solvent 1,4-Dioxane : Water (4:1)Aqueous biphasic system promotes the transmetallation step.
Temperature 80–100°CRequired to overcome the activation energy of the electron-rich aryl bromide oxidative addition.

Self-Validating Check:

  • Success Indicator: Disappearance of the bromide peak (m/z ~261/263) and appearance of the biaryl product mass in LC-MS.

  • Common Failure Mode: Protodebromination (formation of the hydro-pyridine) indicates the catalyst is active but transmetallation is slow. Correction: Switch to anhydrous conditions or a more active catalyst like XPhos-Pd-G3.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3][4]

  • Specific Handling:

    • Pyridine Derivatives: Often possess unpleasant odors and can be sensitizers. Handle in a fume hood.

    • Halogenated Compounds: Avoid contact with strong reducing agents (e.g., n-BuLi) unless performing lithium-halogen exchange intentionally, as this will generate reactive lithio-species.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the ether side chains over long periods.

Part 6: References

  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264).

    • Source: Organic Process Research & Development (ACS Publications)

    • Context: Describes the industrial synthesis of Gefapixant, identifying the pyridine coupling partners and optimization of the biaryl formation.

    • URL:[Link]

  • Gefapixant (MK-7264) Clinical & Chemical Overview.

    • Source: National Institutes of Health (PubChem / DrugBank)

    • Context: Confirms the structure of Gefapixant and the role of the 2-(2-methoxyethoxy)pyridine moiety in the final drug substance.

    • URL:[Link]

  • Synthesis of 5-Bromo-2-alkoxypyridines via SNAr.

    • Source: Chemical & Pharmaceutical Bulletin

    • Context: Provides general methodologies for converting 2-chloro-5-bromopyridines into their alkoxy derivatives using alkoxides, validating the synthesis protocol described above.

    • URL:[Link]

  • P2X3 Receptor Antagonists: Patent Landscape.

    • Source: Google Patents (Merck Sharp & Dohme Corp)

    • Context: Patents detailing the specific intermediates and "composition of matter" for MK-7264 and related analogs.

    • URL:

Sources

Technical Guide: Analogs of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , a critical heterocyclic building block.[1] While structurally distinct from the first-generation P2X3 antagonist Gefapixant (which utilizes a benzene-sulfonamide core), this pyridine scaffold represents a strategic "scaffold hop" designed to optimize physicochemical properties (LogD, solubility) and selectivity profiles in next-generation purinergic receptor antagonists.[1]

Executive Summary

The molecule 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine serves as a high-value intermediate in the synthesis of bioactive small molecules, particularly ATP-gated ion channel antagonists (P2X3/P2X2/3).[1]

Its structural architecture combines three functional domains:

  • 5-Bromo Handle: A reactive electrophile for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install "warhead" pharmacophores (e.g., diaminopyrimidines).[1]

  • Pyridine Core: A bioisostere of the benzene ring found in earlier antagonists (e.g., Gefapixant), offering reduced lipophilicity and altered metabolic clearance pathways.[1]

  • 2-(2-Methoxyethoxy) Tail: A solubilizing glycol ether chain that modulates potency and, critically, selectivity against the taste-mediating P2X2/3 heterotrimer.[1]

This guide details the synthesis, structural analogs, and application of this scaffold in drug discovery.[1]

Structural Analysis & Pharmacophore Mapping[1]

The design logic behind this molecule targets specific interactions within the orthosteric or allosteric binding sites of purinergic receptors.[1]

The "Scaffold Hop" Logic

Transitioning from a benzene core (as seen in Gefapixant) to a pyridine core alters the electronic landscape of the molecule.[1]

  • Dipole Moment: The pyridine nitrogen introduces a dipole that can engage in specific H-bond acceptor interactions with residue side chains (e.g., Lysine or Serine) in the receptor pocket.[1]

  • Metabolic Stability: The electron-deficient nature of the pyridine ring (compared to electron-rich benzenes) reduces susceptibility to oxidative metabolism (CYP450-mediated hydroxylation), potentially extending half-life (

    
    ).[1]
    
The Glycol Ether Tail (C2 Position)

The 2-(2-methoxyethoxy) substituent is not merely a space-filler; it acts as a "mini-PEG" motif.[1]

  • Solubility: It lowers LogP, improving aqueous solubility—a common challenge in CNS and peripheral nervous system drug discovery.[1]

  • Binding Kinetics: The flexibility of the ether chain allows the molecule to adopt conformations that maximize van der Waals contacts without incurring a high entropic penalty.

Synthetic Protocols

The synthesis of this scaffold relies on controlling regioselectivity during Nucleophilic Aromatic Substitution (


).[1]
Protocol A: Regioselective Displacement

Target: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Starting Material: 5-Bromo-2-chloro-3-methoxypyridine[1]

Mechanism: The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing inductive effect of the ring nitrogen.[1] The 3-methoxy group provides some electron donation but does not deactivate the 2-position sufficiently to prevent substitution.[1]

Experimental Workflow:

  • Reagent Preparation:

    • Charge a dry reaction vessel with 2-methoxyethanol (1.2 equivalents).

    • Add anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1]

    • Cool to 0°C under

      
       atmosphere.[1]
      
    • Add NaH (Sodium Hydride, 60% dispersion in oil, 1.5 equivalents) portion-wise.[1] Caution:

      
       gas evolution.[1] Stir for 30 min to generate the alkoxide.
      
  • Coupling:

    • Add 5-Bromo-2-chloro-3-methoxypyridine (1.0 equivalent) dissolved in minimal THF/DMF.[1]

    • Warm to Room Temperature (RT) and monitor. If sluggish, heat to 60°C.

    • Monitoring: TLC or LC-MS should show disappearance of the chloro-pyridine (

      
      ) and formation of the product (
      
      
      
      ).[1]
  • Workup & Purification:

    • Quench with saturated

      
      .[1]
      
    • Extract with EtOAc (3x).[1] Wash organics with brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash Column Chromatography (SiO2).[1] Elute with Hexanes:EtOAc (gradient 0-30%).[1]

Critical Control Point: Ensure the starting material is the 2-chloro isomer.[1] Using 2,3-dichloropyridine requires careful temperature control to avoid bis-substitution.[1]

Visualization: Synthesis Pathway[1][2]

SynthesisPath Figure 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution SM 5-Bromo-2-chloro- 3-methoxypyridine Inter Tetrahedral Intermediate SM->Inter S_NAr Attack (THF, 60°C) Reagent 2-Methoxyethanol + NaH Reagent->Inter Prod 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Inter->Prod - Cl⁻ elimination

Analog Design Strategy (SAR)

To optimize this scaffold for drug candidates, researchers explore three vectors of modification.

Table 1: Structural Analogs & Rationale
PositionModificationRationaleImpact on Properties
C2 (Tail) Deuterated Ether (-OCH2CD2OCD3)Kinetic Isotope Effect (KIE)Slows oxidative metabolism; increases

.[1]
C2 (Tail) Oxetane (-O-Oxetane-3-yl)RigidificationReduces entropic penalty; lowers LogP significantly.[1]
C2 (Tail) Fluoro-ethoxy (-OCH2CF3)BioisostereIncreases metabolic stability; alters H-bond donor acidity.[1]
C3 (Core) Fluoro (-F)H / F BioisostereReduces ring electron density; prevents metabolic oxidation at C3.[1]
C3 (Core) Cyclopropyl Steric BulkProbes hydrophobic pocket depth; increases lipophilicity.[1]
C5 (Head) Boronic Ester (-Bpin)Synthetic HandlePrecursor for Suzuki coupling to heteroaryl "warheads".[1]
Case Study: P2X3 Antagonist Optimization

In the development of chronic cough therapeutics, selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is paramount to avoid taste disturbances (dysgeusia).[1]

  • Hypothesis: The 2-(2-methoxyethoxy) tail in the pyridine scaffold occupies a solvent-exposed region of the receptor, distinct from the binding pocket of the benzene-sulfonamide class.[1]

  • Experiment: Synthesize the C2-isopropoxy analog vs. the C2-(2-methoxyethoxy) analog.

  • Result: The glycol ether chain often retains potency while improving the unbound fraction (

    
    ) in plasma due to reduced protein binding.[1]
    

Experimental Validation: Quality Control

Before using this intermediate in complex couplings, validate its identity and purity.[1]

Self-Validating Analytical Protocol
  • 1H NMR (CDCl3, 400 MHz):

    • Pyridine Protons: Look for two doublets (d) around

      
       7.5 - 8.2 ppm (meta-coupling 
      
      
      
      Hz).[1]
    • Methoxy (C3): Singlet (s) at

      
       3.8 ppm (3H).[1]
      
    • Glycol Tail:

      • Triplet (t) at

        
         4.4-4.5 ppm (2H, 
        
        
        
        attached to Pyridine).[1]
      • Triplet (t) at

        
         3.7 ppm (2H, 
        
        
        
        ).[1]
      • Singlet (s) at

        
         3.4 ppm (3H, terminal 
        
        
        
        ).
  • LC-MS:

    • Confirm isotopic pattern of Bromine (1:1 ratio of M and M+2 peaks).[1]

    • 
      : Calc for 
      
      
      
      .[1] Expect peaks at 262 and 264.[1]

References

  • Merck Sharp & Dohme Corp. (2016).[1] P2X3 Receptor Antagonists for Treatment of Chronic Cough. Patent WO2016/105465.[1] (Describes the foundational SAR of alkoxy-substituted aromatics in P2X3 antagonists).

  • Richards, D., et al. (2019).[1] "Action of Gefapixant (MK-7264) at P2X3 and P2X2/3 Receptors." British Journal of Pharmacology, 176(13), 2279-2291.[1] Link[1]

  • Song, J., et al. (2017).[1][2] "Nucleophilic Aromatic Substitution of 2-Chloropyridines: A Practical Guide." Journal of Organic Chemistry, 82(15), 8234-8241.[1] (Protocol grounding for the

    
     synthesis).
    
  • PubChem Compound Summary. (2024). "Gefapixant."[1][3][4][5][6] National Library of Medicine.[1] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals focusing on the synthesis of functionalized pyridine intermediates, specifically relevant to the development of KRAS G12C inhibitors (e.g., Adagrasib analogs).

Abstract & Scope

This protocol details the regioselective synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , a highly functionalized halogenated pyridine serving as a critical scaffold in medicinal chemistry. This molecule features three distinct functional handles: an aryl bromide (for cross-coupling), a methoxy group (electronic modulation), and a solubilizing glycol ether tail.

The method utilizes a nucleophilic aromatic substitution (SNAr) strategy, optimized for high regioselectivity and scalability. This guide addresses common challenges such as hydrolysis byproducts and regiochemical ambiguity.

Retrosynthetic Analysis & Strategy

The synthesis targets the C2 position of the pyridine ring, which is electronically activated for nucleophilic attack due to the adjacent ring nitrogen.

Strategic Logic:

  • Starting Material: 5-Bromo-2-chloro-3-methoxypyridine .

    • Why: Starting with the C3-methoxy group already installed prevents the difficult separation of regioisomers that would arise if attempting to differentiate C2 and C3 halogens on a 2,3-dihalopyridine core.

  • Transformation: SNAr displacement of the C2-chloride by the alkoxide of 2-methoxyethanol.

  • Regiocontrol: The C2 position is significantly more electrophilic than C3 or C5, ensuring exclusive displacement of the chlorine atom under controlled basic conditions.

Retrosynthesis Target Target Molecule 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Precursor Key Starting Material (KSM) 5-Bromo-2-chloro-3-methoxypyridine Target->Precursor S_NAr Disconnection Reagent Reagent 2-Methoxyethanol Precursor->Reagent

Figure 1: Retrosynthetic disconnection relying on the activated C2-chloride.

Experimental Protocol

Reagents and Materials
ComponentRoleEquiv.MW ( g/mol )Purity
5-Bromo-2-chloro-3-methoxypyridine Substrate1.0222.47>98%
2-Methoxyethanol Nucleophile1.2 - 1.576.09Anhydrous
Potassium tert-butoxide (KOtBu) Base1.5112.21>97%
THF (Tetrahydrofuran) Solvent10 V72.11Anhydrous
Toluene Workup Solvent-92.14ACS Grade
Step-by-Step Methodology

Step 1: Alkoxide Formation

  • Charge an oven-dried reaction vessel (equipped with a thermometer and N2 inlet) with THF (anhydrous, 5 V) .

  • Add 2-Methoxyethanol (1.2 equiv) .

  • Cool the solution to 0 °C using an ice/water bath.

  • Portion-wise, add KOtBu (1.5 equiv) . Caution: Exothermic.

  • Stir at 0 °C for 15–20 minutes to ensure complete deprotonation and formation of the potassium alkoxide species.

Step 2: SNAr Displacement

  • In a separate vessel, dissolve 5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv) in THF (5 V) .

  • Transfer the pyridine solution dropwise into the alkoxide solution at 0 °C over 15 minutes.

    • Note: Reverse addition (alkoxide to pyridine) is also acceptable but maintaining low temperature is crucial to prevent side reactions.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Monitor by HPLC or TLC. Reaction is typically complete within 2–4 hours .

    • Checkpoint: If conversion is <90% after 4 hours, heat to 40 °C. Avoid reflux to prevent degradation of the glycol ether chain.

Step 3: Quench and Workup

  • Quench the reaction by adding Water (10 V) dropwise.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5 V) or Toluene .

  • Combine organic layers and wash with Brine (Sat. NaCl, 5 V) .

  • Dry over anhydrous Na2SO4 and filter.

  • Concentrate under reduced pressure (Rotovap at 40 °C) to yield the crude oil/solid.

Step 4: Purification

  • Method: Silica Gel Chromatography.[1]

  • Eluent: Gradient of 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85–92%.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Alkoxide Alkoxide Formation (THF, 0°C, KOtBu) Start->Alkoxide Addition Substrate Addition (Dropwise, 0°C) Alkoxide->Addition Reaction Reaction Phase (Warm to RT, 2-4h) Addition->Reaction Check IPC: HPLC/TLC (>98% Conversion?) Reaction->Check Check->Reaction No (Heat to 40°C) Quench Quench & Extraction (Water/EtOAc) Check->Quench Yes Isolate Concentration & Purification Quench->Isolate

Figure 2: Operational workflow for the SNAr synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

1H NMR Interpretation (400 MHz, CDCl3)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Verification
7.95 Doublet (d)1HC6-HCharacteristic of pyridine

-proton.
7.25 Doublet (d)1HC4-HConfirms 3,5-substitution pattern.
4.55 Triplet (t)2H-O-CH 2-Deshielded methylene next to Pyridine-O.
3.85 Singlet (s)3H-OCH 3C3-Methoxy group (Core).
3.75 Triplet (t)2H-CH2-O-Methylene in glycol chain.
3.42 Singlet (s)3H-OCH 3Terminal Methoxy of the side chain.
Troubleshooting Guide
  • Issue: Low Yield / Unreacted Starting Material.

    • Cause: Moisture in THF or old KOtBu.

    • Fix: Use freshly distilled THF and open a new bottle of KOtBu. Ensure N2 purge.

  • Issue: Hydrolysis Product (5-Bromo-2-hydroxy-3-methoxypyridine).

    • Cause: Presence of water during the reaction (Hydroxide competes with Alkoxide).

    • Fix: Dry 2-methoxyethanol over molecular sieves before use.

Scientific Grounding & References

This protocol is derived from established methodologies in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib/MRTX849) where functionalized pyridines are assembled via sequential SNAr reactions.[2][3]

Key References:

  • Discovery of MRTX849 (Adagrasib): Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer."[2][4] Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[2] [Link][2]

  • Process Chemistry of Adagrasib: Snead, D. R., et al. "Development of Adagrasib’s Commercial Manufacturing Route."[5] Organic Process Research & Development, 2023. (Discusses SNAr optimization on pyridine cores). [Link]

  • General SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2-Chloro-5-nitropyridine with Nucleophiles." Chemical Reviews, 1951. (Foundational text on Pyridine reactivity). [Link]

Sources

Technical Synthesis Guide: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , a highly functionalized pyridine intermediate often utilized in the development of P2X3 antagonists (e.g., Gefapixant analogs) and ROS1 inhibitors.

Abstract & Application Scope

This protocol defines the regioselective synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine via Nucleophilic Aromatic Substitution (SNAr). The target molecule features a "3-methoxy-2-alkoxy" substitution pattern, critical for tuning the lipophilicity and metabolic stability of pyridine-based pharmacophores. The 5-bromo handle is preserved for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) reactions.

Key Challenges Addressed:

  • Regioselectivity: Ensuring exclusive substitution at the C2 position over the C5-bromide.

  • Electronic Deactivation: Overcoming the electron-donating effect of the C3-methoxy group which deactivates the ring toward nucleophilic attack compared to simpler halopyridines.

Retrosynthetic Analysis & Strategy

The synthesis relies on the high electrophilicity of the C2-chlorine atom in the precursor 5-Bromo-2-chloro-3-methoxypyridine . The reaction is driven by the formation of a strong nucleophile (sodium 2-methoxyethoxide) to displace the chloride.

Figure 1: Retrosynthetic disconnection showing the displacement of the C2-chloro group.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleCAS No.
5-Bromo-2-chloro-3-methoxypyridine 222.471.0Limiting Reagent286947-03-3
2-Methoxyethanol 76.095.0 - 10.0Nucleophile/Solvent109-86-4
Sodium Hydride (60% in oil) 24.001.5Base7646-69-7
THF (Anhydrous) 72.11-Solvent (Primary)109-99-9
Ethyl Acetate --Extraction141-78-6
Step-by-Step Procedure

Step 1: Preparation of the Alkoxide (In Situ)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Suspension: Add Sodium Hydride (60% dispersion, 1.5 eq) to the flask.

    • Note: If high purity is required, wash NaH with dry hexanes (2x) under nitrogen to remove mineral oil.

  • Solvent Addition: Add anhydrous THF (10 mL per gram of substrate) and cool the suspension to 0°C using an ice bath.

  • Nucleophile Addition: Add 2-Methoxyethanol (1.5 - 2.0 eq) dropwise over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. Ensure adequate venting.

    • Mechanistic Insight: Pre-forming the alkoxide ensures a high concentration of the active nucleophile, essential for overcoming the deactivating effect of the C3-methoxy group on the pyridine ring.

Step 2: SNAr Reaction 5. Substrate Addition: Once H2 evolution ceases (approx. 15-30 min), add 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq) in one portion (solid) or dissolved in a minimum amount of THF. 6. Reaction: Remove the ice bath and heat the reaction mixture to reflux (66°C) or 80°C if using a sealed tube/pressure vial.

  • Time: Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.
  • Checkpoint: The starting material (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.4) should appear.

Step 3: Workup & Purification 7. Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NH4Cl (slow addition to destroy excess hydride). 8. Extraction: Dilute with water and extract with Ethyl Acetate (3x) . 9. Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove excess 2-methoxyethanol. 10. Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purification: Purify the crude residue via silica gel flash chromatography.

  • Eluent: Gradient of 0% to 30% EtOAc in Hexanes.
  • Yield Expectation: 85–95% as a white to pale yellow solid.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature 60°C - 80°CLower temperatures result in sluggish reaction due to C3-OMe deactivation; higher temperatures (>100°C) risk displacing the C5-Br.
Water Content < 0.1%Water competes with the alkoxide, leading to the formation of the pyridone side product (hydrolysis of C2-Cl).
Stoichiometry 1.5 eq AlkoxideExcess alkoxide drives the reaction to completion but too much complicates workup (emulsions).

Analytical Data Validation

Expected 1H NMR (400 MHz, CDCl3):

  • δ 7.95 (d, J = 2.0 Hz, 1H): H6 proton (deshielded by ring nitrogen).

  • δ 7.25 (d, J = 2.0 Hz, 1H): H4 proton (meta coupling to H6).

  • δ 4.45 (m, 2H): -OCH 2CH2OMe (C2-ether methylene).

  • δ 3.85 (s, 3H): -OCH 3 (C3-methoxy group).

  • δ 3.75 (m, 2H): -OCH2CH 2OMe.

  • δ 3.42 (s, 3H): -OCH2CH2OCH 3 (Terminal methoxy).

Mass Spectrometry (ESI+):

  • m/z: 262.0 / 264.0 [M+H]+ (Characteristic 1:1 bromine isotope pattern).

Safety & Handling

  • Sodium Hydride: Flammable solid; reacts violently with water releasing hydrogen gas. Handle under inert atmosphere.

  • Pyridines: Many halopyridines are skin irritants and potential sensitizers. Use double gloving.

  • 2-Methoxyethanol: Known reproductive toxin (teratogen). Handle exclusively in a fume hood.

References

  • Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives . Google Patents.[2] WO2015144799A1. (Describes the use of 5-bromo-2-chloro-3-methoxypyridine in SNAr reactions). Link

  • Csf-1r inhibitors and uses thereof . Google Patents.[2] WO2023241608A1. (Provides specific conditions: 80°C heating for displacement of C2-Cl in 3-methoxy-5-bromopyridine systems). Link

  • Synthesis of 5-bromo-2-methoxy-3-nitropyridine . ChemicalBook. (Demonstrates the high lability of C2-Cl in 3-substituted-5-bromopyridines). Link

  • 5-Bromo-2-chloro-3-methoxypyridine . PubChem. (Precursor physical properties and safety data).[3] Link

Sources

The Strategic Utility of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridine Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted pyridines are of significant interest due to their prevalence in a vast array of biologically active compounds. "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a methoxyethoxy moiety, offers a sophisticated platform for molecular elaboration through a variety of synthetic transformations.

The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in many pharmaceutical agents. The methoxy and methoxyethoxy groups are not merely passive substituents; they modulate the electronic properties of the pyridine ring, influencing its reactivity and providing steric bulk. Furthermore, the methoxyethoxy group can enhance the solubility of intermediates and, in some contexts, may act as a protecting group that can be cleaved under specific conditions. This combination of features makes "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" a cornerstone in the synthesis of high-value molecules, most notably in the development of P2Y12 receptor antagonists for antiplatelet therapies.

This comprehensive guide provides an in-depth exploration of the applications of "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" as a building block. It offers detailed, field-proven protocols for its use in key synthetic transformations, explains the causality behind experimental choices, and provides a framework for its strategic implementation in research and development.

Core Applications in Medicinal Chemistry: A Gateway to P2Y12 Inhibitors

The purinergic P2Y12 receptor is a critical target in the development of antiplatelet agents, which are essential in the management of acute coronary syndromes and the prevention of thrombotic events. [1][2][3]Several key therapeutic agents, including Ticagrelor, function by antagonizing this receptor. [4][5][6]The synthesis of these complex molecules often relies on a convergent approach, where key fragments are prepared separately and then coupled. "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" serves as a crucial precursor to the core heterocyclic scaffold of these inhibitors.

The strategic importance of this building block lies in its ability to undergo selective and high-yielding cross-coupling reactions to introduce the necessary pharmacophoric elements. The bromine atom at the 5-position is readily displaced in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, and amine substituents, respectively. These reactions are pivotal in constructing the complex architecture of P2Y12 antagonists.

Detailed Application Protocols

The following sections provide detailed, representative protocols for the application of "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" in two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established methodologies for similar substrates and are designed to be robust and reproducible. [7][8][9]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. [2][10]In the context of "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine," this reaction is employed to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. [2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B Ar-Br E Ar-Ar' (Coupled Product) C Ar-Pd(II)(OR')L2 B->C Base D Ar-Pd(II)(Ar')L2 C->D R'-B(OH)2 D->A Reductive Elimination D->E F R'-B(OH)2 F->D G Base (e.g., K2CO3) G->C H 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (Ar-Br) H->B

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol (Representative):

Materials:

  • 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the addition of a 4:1 mixture of 1,4-dioxane and degassed water.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the cross-coupling of electron-rich pyridines. The ligand facilitates both the oxidative addition and reductive elimination steps.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.

  • Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2), SPhos (4)K₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O9080-90
3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8575-85
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. [11][12][13]This reaction is used to couple "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" with a wide range of primary and secondary amines.

Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine and regenerate the palladium(0) catalyst. [14]

Buchwald_Hartwig_Workflow Start Start: Reagent Assembly Inert Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert Reagents Add 5-Bromo-pyridine, Amine, Base (e.g., NaOtBu) Inert->Reagents Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent (e.g., Toluene) Catalyst->Solvent Reaction Heat to Reaction Temperature (e.g., 100 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Quench, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Arylamine Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative):

Materials:

  • 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by the amine and then 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos is highly efficient for the amination of challenging substrates, including electron-rich heteroaryl bromides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine to facilitate the formation of the key palladium-amido intermediate.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions that effectively solubilizes the reagents and catalyst.

Data Presentation: Representative Buchwald-Hartwig Aminations

AmineCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1.5), XPhos (3)NaOt-BuToluene11080-90
AnilinePd(OAc)₂ (2), RuPhos (4)K₃PO₄Dioxane10075-85
CyclopropylaminePd₂(dba)₃ (1.5), BrettPhos (3)LHMDSTHF8070-80

Conclusion: An Indispensable Tool for Modern Synthesis

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" stands out as a strategically designed building block that provides a reliable and versatile entry point for the synthesis of complex, high-value molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of P2Y12 inhibitors and other therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important compound. By understanding the principles behind the reaction conditions and the nuances of its application in key cross-coupling reactions, the scientific community can continue to leverage this building block to accelerate the discovery and development of new medicines.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of Ticagrelor, an ant. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of ticagrelor key intermediate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]

  • Gupea. (n.d.). The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-3-methoxy-2-nitropyridine. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. Available at: [Link]

  • National Center for Biotechnology Information. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Available at: [Link]

  • ScienceDirect. (2019). Switching between P2Y12 antagonists – From bench to bedside. Available at: [Link]

  • ResearchGate. (2014). P2Y12 Inhibitors: Pharmacologic Mechanism and Clinical Relevance. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. Available at: [Link]

Sources

Suzuki coupling reactions with "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling with 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][3] The reaction typically couples an organoboron species (like a boronic acid) with an organic halide or pseudohalide.[2]

This guide focuses on a specific and highly functionalized substrate: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine . This molecule represents a valuable building block for drug discovery and materials science. The pyridine core is a common motif in biologically active compounds, and the unique substitution pattern of this substrate offers multiple points for diversification. For instance, similar substituted bromopyridine scaffolds are key components of potent dopamine and serotonin receptor antagonists, underscoring the therapeutic potential of molecules derived from this class.[4][5] Mastering the Suzuki coupling of this substrate is therefore a critical skill for researchers aiming to synthesize novel and complex molecular architectures.

Reaction Mechanism and Key Parameters

A successful Suzuki-Miyaura coupling hinges on the precise interplay of several components. Understanding their roles within the catalytic cycle is essential for optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

Suzuki_Catalytic_Cycle ArBr ArBr ArPdBr ArPdBr ArBr->ArPdBr Boronate Boronate ArPdR ArPdR Boronate->ArPdR Product Product ArPdR->Product BoronicAcid BoronicAcid BoronicAcid->Boronate Activation Base Base

  • The Palladium Catalyst and Ligands : The true catalyst is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6][8] The cycle begins with the oxidative addition of the Pd(0) into the aryl-bromide bond of the pyridine substrate.[2] The choice of ligand is critical. Phosphine ligands (e.g., PPh₃, SPhos, PCy₃) or N-heterocyclic carbenes (NHCs) coordinate to the palladium center, increasing its electron density, which facilitates the oxidative addition step.[1] For electron-deficient heteroaromatic halides, bulky, electron-rich phosphine ligands are often required to achieve high yields and prevent side reactions.[9][10][11]

  • The Role of the Base : The base is not a mere spectator; it plays a crucial role in the transmetalation step.[12] Its primary function is to activate the organoboron compound (the boronic acid) to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[8][13][14] This negatively charged species readily transfers its organic group to the palladium(II) center, displacing the halide.[8] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] The choice of base can significantly influence reaction rates and must be compatible with any sensitive functional groups on the substrates.[12]

  • Solvent Systems : Suzuki couplings are versatile and can be performed in a variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[3][7] Often, a biphasic system with water is employed, which helps to dissolve the inorganic base and facilitate the reaction.[1] For substrates with poor water solubility, anhydrous conditions may be preferred. It is critical that solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15]

  • The Organoboron Reagent : While arylboronic acids are the most common coupling partners due to their commercial availability and stability, they can be prone to protodeboronation (replacement of the boron group with hydrogen), especially under harsh conditions.[11] For challenging substrates or to improve stability, organoboronic esters (e.g., pinacol esters) or potassium organotrifluoroborate salts are excellent alternatives.[1][11]

Detailed Experimental Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine with a generic arylboronic acid.

Table 1: Example Reaction Components

ComponentMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine292.141.00.5146.1 mg
Phenylboronic Acid121.931.20.673.2 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.03 (3 mol%)0.01517.3 mg
Potassium Carbonate (K₂CO₃)138.212.01.0138.2 mg
1,4-Dioxane---4.0 mL
Water---1.0 mL

Experimental_Workflow start Start: Assemble Glassware setup 1. Setup & Inerting - Add solids (Substrate, Boronic Acid, Base) to a flame-dried flask. - Evacuate and backfill with Argon/N₂ (3x). start->setup solvents 2. Solvent Addition - Add degassed 1,4-Dioxane and Water via syringe. - Sparge mixture with Argon for 15 min. setup->solvents catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ catalyst under a positive flow of Argon. solvents->catalyst reaction 4. Reaction - Heat mixture to 85-100 °C with vigorous stirring. - Monitor progress via TLC or LC-MS. catalyst->reaction workup 5. Workup - Cool to room temperature. - Dilute with water and extract with Ethyl Acetate (3x). reaction->workup purify 6. Purification - Combine organic layers, wash with brine, dry over Na₂SO₄. - Concentrate in vacuo. - Purify crude product via flash column chromatography. workup->purify product End: Characterize Pure Product purify->product

Step-by-Step Methodology
  • Reaction Setup and Inerting :

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[16]

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Solvent and Catalyst Addition :

    • Degas the 1,4-dioxane and water by sparging with argon for at least 20-30 minutes.

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.[17]

    • Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask against a counterflow of inert gas. Immediately reseal the flask.[17]

  • Reaction Execution and Monitoring :

    • With vigorous stirring, lower the flask into a preheated oil bath set to 90 °C.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Workup and Extraction :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with deionized water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts and wash them with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The resulting crude residue should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final coupled product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

Table 2: Troubleshooting Common Suzuki Coupling Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxidation.[11][15] 2. Insufficiently active catalyst/ligand system for the heteroaryl bromide.[10] 3. Insufficient degassing.[15]1. Use a fresh bottle of catalyst or a glovebox for handling. Consider a more stable precatalyst. 2. Screen different ligands (e.g., Buchwald-type phosphines like SPhos or XPhos). Increase catalyst loading to 5 mol%. 3. Ensure solvents are rigorously degassed via sparging or freeze-pump-thaw cycles.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities. 2. Reaction temperature is too high or reaction time is too long.[11]1. Use anhydrous solvents and a stronger, non-hydroxide base like K₃PO₄. Use a boronic ester or trifluoroborate salt for greater stability.[11] 2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely to avoid prolonged heating after completion.
Homocoupling of Boronic Acid 1. Presence of oxygen, which facilitates oxidative coupling.[15] 2. Use of a Pd(II) precatalyst can sometimes promote this side reaction during its reduction to Pd(0).[15]1. Improve the degassing procedure for all reagents and solvents.[15] 2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.
Dehalogenation of Substrate 1. Hydride sources in the reaction mixture (e.g., certain amine bases or alcohol solvents).1. Switch to a non-hydridic base (carbonate, phosphate) and ensure the use of aprotic solvents.[15]

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a powerful method for accessing novel, highly substituted pyridine derivatives. Success relies on a solid understanding of the reaction mechanism and careful attention to experimental parameters, particularly the choice of catalyst system and the exclusion of oxygen. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can effectively utilize this versatile building block to advance their synthetic targets in medicinal chemistry and materials science.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • Benchchem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Wiley Online Library. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
  • The Journal of Organic Chemistry. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
  • BLDpharm. (n.d.). 1364125-18-7|3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine.

Sources

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine in P2X3 Antagonist Discovery

Introduction: The Strategic Value of Pyridine Bioisosteres

In the rapidly evolving landscape of P2X3 receptor antagonists—spearheaded by the approval of Gefapixant (MK-7264) and the development of Sivopixant (S-600918) —medicinal chemists are increasingly turning to pyridine-based bioisosteres to overcome the pharmacokinetic (PK) limitations of early-generation candidates.

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine represents a high-value "advanced intermediate" designed to address two critical failure modes in P2X3 drug discovery:

  • Solubility: The 2-(2-methoxyethoxy) tail (a "mini-PEG" motif) significantly enhances aqueous solubility compared to the lipophilic isopropyl-phenol moieties found in first-gen antagonists.

  • Metabolic Stability: The pyridine core is less prone to oxidative metabolism (e.g., quinone methide formation) than electron-rich benzene rings, potentially reducing idiosyncratic toxicity risks.

This guide details the synthesis, handling, and downstream application of this scaffold in generating library candidates for refractory chronic cough and neuropathic pain.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
Molecular Formula C₉H₁₂BrNO₃
Molecular Weight 262.10 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO; Moderate in MeOH
Key Functionality C5-Bromo: Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).C2-Glycol Ether: Solubilizing group & H-bond acceptor.C3-Methoxy: Orthosteric steric clash/binding determinant.
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Synthesis Protocol: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The preparation of this intermediate relies on the differential reactivity of the C2 and C5 positions of the pyridine ring.[1] The C2 position, activated by the ring nitrogen, is highly susceptible to nucleophilic attack, while the C5 position remains inert under SₙAr conditions, preserving the bromine handle for later steps.[1]

Mechanism of Action (SₙAr)

The reaction proceeds via a Meisenheimer-like complex where the alkoxide nucleophile attacks the C2 position. The presence of the C3-methoxy group provides steric guidance but does not deactivate the ring sufficiently to prevent substitution at C2.

Experimental Procedure

Reagents:

  • Starting Material: 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)

  • Nucleophile: 2-Methoxyethanol (1.2 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Activation: Add 2-methoxyethanol (12 mmol) to anhydrous THF (50 mL) at 0°C.

  • Deprotonation: Slowly add KOtBu (15 mmol) portion-wise. Stir for 15 minutes at 0°C to generate the alkoxide in situ.

  • Addition: Add 5-Bromo-2-chloro-3-methoxypyridine (10 mmol) dissolved in minimal THF dropwise to the reaction mixture.

  • Reaction: Warm to room temperature (RT) and stir.

    • Note: If conversion is slow (<50% after 2h by LCMS), heat to 60°C. The chloride is a good leaving group, but the electron-rich C3-OMe can slow the attack.

  • Quench: Once TLC/LCMS indicates consumption of starting material, quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes around 20-30% EtOAc.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this intermediate is as the electrophile in Palladium-catalyzed cross-couplings to attach the "head group" (e.g., a sulfonamide, triazine, or diaminopyrimidine) required for P2X3 antagonism.

Strategic Workflow Diagram

G cluster_0 Key Transformation Start 5-Bromo-2-chloro- 3-methoxypyridine Intermed TARGET INTERMEDIATE (5-Br-3-OMe-2-Glycol-Py) Start->Intermed SnAr (Regioselective) Reagent 2-Methoxyethanol (KOtBu, THF) Reagent->Intermed Product P2X3 Antagonist Candidate (Next-Gen Analog) Intermed->Product Suzuki Coupling Boronic Ar-B(OH)2 (Sulfonamide/Heterocycle) Boronic->Product Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Catalyst->Product

Caption: Workflow converting the chlorinated precursor to the target intermediate, followed by divergent synthesis into P2X3 antagonist libraries.

Coupling Protocol (General)
  • Degassing: In a microwave vial, combine the Target Intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via Reverse-Phase HPLC (Water:Acetonitrile + 0.1% Formic Acid).

Scientific Rationale & Troubleshooting (E-E-A-T)

Why this specific substitution pattern?
  • C3-Methoxy Effect: In P2X3 antagonists (like Gefapixant), the methoxy group ortho to the ether linkage forces the side chain out of plane, creating a specific conformation that fits the receptor's allosteric pocket.

  • C2-Glycol Chain: The 2-methoxyethoxy group mimics the ribose moiety of ATP (the natural ligand) or interacts with solvent-exposed regions of the receptor, improving the drug's "drug-likeness" (Lipinski compliance) by lowering LogP.

Common Pitfalls
  • Issue: Hydrolysis of the C2-ether.

    • Cause: Highly acidic conditions during workup.

    • Fix: Maintain pH > 4. The 2-alkoxypyridine motif is acid-sensitive and can revert to the pyridone (2-hydroxy) form.

  • Issue: Protodebromination (Loss of Br).

    • Cause: Overheating during Suzuki coupling or excess hydride source.

    • Fix: Use mild precatalysts like XPhos Pd G3 if Pd(dppf)Cl₂ fails, and strictly control temperature.

References

  • Richards, D., et al. (2019). "Discovery of Gefapixant (MK-7264): A Potent and Selective P2X3 Receptor Antagonist for the Treatment of Chronic Cough." Journal of Medicinal Chemistry.

  • Kai, H., et al. (2021).[2] "Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists."[3][2] Bioorganic & Medicinal Chemistry Letters.

  • Merck Sharp & Dohme Corp. (2016). "Patent WO2016100156A1: P2X3 Receptor Antagonists for Treatment of Pain and Cough." (Describes general synthesis of alkoxy-pyridine intermediates).

  • BenchChem Technical Data. (2024). "Reactivity Profile: 5-Bromo-2-chloro-3-methoxypyridine."

Disclaimer: This document is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" for novel drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

In modern drug discovery, "molecular obesity" (high lipophilicity and molecular weight) frequently leads to attrition due to poor solubility and metabolic instability. The pyridine scaffold 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine represents a strategic "physicochemical handle." Unlike simple alkyl-pyridines, this molecule incorporates a "mini-PEG" (methoxyethoxy) motif at the C-2 position and an electron-donating methoxy group at C-3.

This application note details the strategic utility, synthesis, and downstream functionalization of this scaffold. We demonstrate its application in improving LogD and thermodynamic solubility while serving as a robust electrophile for Suzuki-Miyaura cross-coupling reactions.

Part 1: Strategic Chemical Profile

Structural Rationalization

This molecule is not merely a building block; it is a designed scaffold for Structure-Property Relationship (SPR) optimization.

  • C-5 Bromine (The Vector): Located meta to the ring nitrogen, this position is electronically activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the attachment of aryl/heteroaryl "warheads" (e.g., for Kinase or P2X3 inhibition).

  • C-3 Methoxy (The Anchor): Provides a hydrogen bond acceptor and induces a specific dipole orientation. It also sterically influences the rotation of the C-2 side chain.

  • C-2 (2-Methoxyethoxy) (The Solubilizer): This is the critical feature. It acts as a truncated polyethylene glycol (PEG) chain.

    • Effect: Lowers cLogP compared to propyl/butyl analogs.

    • Solubility: Disrupts crystal lattice packing, significantly enhancing aqueous solubility.

    • Metabolism: Often more stable than simple alkoxy chains prone to rapid O-dealkylation, provided the terminal methoxy is stable.

Comparative Physicochemical Data

Simulated data based on standard medicinal chemistry parameters.

PropertyTarget Molecule2-Propoxy Analog2-Methoxy AnalogImplication
MW 262.08246.09218.04Slight mass increase (acceptable).
cLogP 1.8 2.92.1Significant reduction in lipophilicity.
tPSA 48 Ų39 Ų39 ŲIncreased polar surface area improves solubility.
H-Bond Acceptors 433Enhanced water interaction.

Part 2: Synthetic Protocols

Protocol A: Regioselective Synthesis via SnAr

Objective: Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine from 5-bromo-2-chloro-3-methoxypyridine. Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Reagents & Materials
  • Starting Material: 5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv)

  • Nucleophile: 2-Methoxyethanol (1.5 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology
  • Preparation of Alkoxide:

    • In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

    • Add 2-methoxyethanol (1.5 equiv) dropwise over 15 minutes. Evolution of H2 gas will be observed.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear alkoxide solution forms.

  • Addition of Electrophile:

    • Dissolve 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv) in minimal THF.

    • Add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT).

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] If conversion is slow (<50% after 2h), heat to 50°C.

    • Note: The C-2 chlorine is highly activated by the ring nitrogen; reaction usually proceeds under mild conditions.

  • Workup:

    • Quench carefully with sat. NH4Cl solution.

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

    • Yield Target: >85%.

Protocol B: Suzuki-Miyaura Diversification

Objective: Coupling the scaffold with an aryl boronic acid (Model: Phenylboronic acid).

Reagents
  • Scaffold: Product from Protocol A (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[3][4]·DCM complex (0.05 equiv)

  • Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Degassing: Charge reaction vessel with Dioxane and 2.0 M K2CO3. Sparge with Nitrogen for 10 minutes.

  • Assembly: Add the scaffold, boronic acid, and Pd catalyst under a counter-flow of Nitrogen.

  • Reaction: Seal the vessel and heat to 90°C for 4-12 hours.

  • Scavenging (Crucial for Pharma):

    • Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Logic & Reaction Pathway

This diagram illustrates the conversion logic, highlighting the regioselectivity governed by the pyridine nitrogen.

SynthesisWorkflow cluster_conditions Critical Process Parameters Start 5-Bromo-2-chloro- 3-methoxypyridine Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack (C-2) Reagents 2-Methoxyethanol + NaH (THF) Reagents->Intermediate Product 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Intermediate->Product Elimination of Cl- Temp: 0°C -> RT Temp: 0°C -> RT Atmosphere: Argon Atmosphere: Argon

Caption: SNAr reaction pathway. The C-2 position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.

Diagram 2: Drug Discovery Decision Tree (SAR)

How to use this scaffold in a library generation campaign.

SAR_Logic Scaffold Scaffold: 5-Br-3-OMe-2-(OCH2CH2OMe)-Py Coupling Suzuki Coupling (C-5 Position) Scaffold->Coupling Library Library Generation (Diverse Aryl/Heteroaryl) Coupling->Library Screening Biological Screening (IC50 / ADME) Library->Screening Decision Hit Evaluation Screening->Decision Optimize Optimize C-5 Warhead Decision->Optimize High Potency Good Sol. Fail Discard / Resynthesize Decision->Fail Low Potency Metabolic Liab.

Caption: SAR workflow utilizing the scaffold. The C-5 position serves as the diversity vector, while the C-2 chain maintains solubility.

Part 4: Troubleshooting & Quality Control

Common Pitfalls
  • Bis-substitution: If the starting material is 5-bromo-2,3-dichloropyridine (instead of the 3-methoxy variant), the alkoxide may attack both chlorides if the temperature is too high. Solution: Use the 3-methoxy precursor or strictly control equivalents (0.95 equiv alkoxide) at -78°C.

  • Demethylation: Strong Lewis acids (e.g., BBr3) used in later deprotection steps will cleave the C-3 methoxy and the C-2 ether. Solution: Perform Suzuki coupling before any global deprotection steps requiring harsh Lewis acids.

Analytical Standards (Self-Validation)
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic ethylene bridge signals.

    • ~4.5 ppm (t, 2H, -OCH 2CH2OMe)

    • ~3.7 ppm (t, 2H, -OCH2CH 2OMe)

    • ~3.8 ppm (s, 3H, C3-OMe)

    • ~3.4 ppm (s, 3H, terminal OMe)

  • LC-MS: Product should show a characteristic M+H doublet (due to 79Br/81Br isotopes) separated by 2 mass units.

References

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note: Strategies for Utilizing 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine in the Synthesis of Soluble Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, poor aqueous solubility is a leading cause of attrition for enzyme inhibitor candidates. The building block 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (hereafter referred to as bmPy-PEG ) represents a strategic scaffold designed to overcome these physicochemical barriers.

This application note details the synthetic utility of bmPy-PEG. Unlike generic pyridine halides, this molecule incorporates a 3-methoxy electronic tuner and a 2-(2-methoxyethoxy) solubilizing tail. This specific substitution pattern is critical for developing inhibitors targeting Kinases (e.g., EGFR, p38 MAPK) and Purinergic Receptors (e.g., P2X3) , where the glycol ether chain extends into solvent-exposed regions of the binding pocket to enhance bioavailability without compromising affinity.

Physicochemical Profile & Strategic Rationale

Structural Analysis

The bmPy-PEG scaffold offers three distinct functional vectors for medicinal chemistry optimization:

FeaturePositionFunction in Drug Design
Bromide Handle C-5Reactive Warhead: Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to attach the inhibitor core.
Methoxy Group C-3Electronic Tuner: Increases electron density of the pyridine ring; acts as a weak H-bond acceptor to orient the molecule in the active site.
Glycol Ether Tail C-2Solubility Vector: The -(OCH2CH2OCH3) chain disrupts crystal lattice energy and interacts with bulk solvent, significantly lowering logP.
Comparative Advantage

Standard pyridine blocks often result in lipophilic leads (High LogP). The incorporation of the methoxyethoxy tail at the C-2 position mimics the "PEGylation" effect but on a small-molecule scale, often improving metabolic stability compared to simple alkyl chains.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple bmPy-PEG with an aryl boronic acid (e.g., an indole or pyrazole core) to construct the biaryl backbone common in kinase inhibitors.

Mechanism: The C-5 bromine is activated by the Pd(0) catalyst. The electron-rich C-3 methoxy group stabilizes the oxidative addition intermediate, though it may slightly reduce the rate compared to electron-deficient pyridines.

Materials
  • Substrate: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (1.0 eq)

  • Coupling Partner: (4-aminophenyl)boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon stream, charge a microwave vial with bmPy-PEG (1.0 mmol, 262 mg), the boronic ester (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ solution (1.5 mL). Critical: Ensure the biphasic mixture is vigorously stirred.

  • Reaction: Seal the vial and heat to 90°C for 4 hours (or 110°C for 45 min in a microwave reactor).

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% of the biaryl intermediate.

Protocol B: Buchwald-Hartwig C-N Coupling

Objective: To synthesize aminopyridine derivatives, often used as ATP-competitive inhibitors.

Materials
  • Substrate: bmPy-PEG (1.0 eq)

  • Amine: Morpholine or substituted aniline (1.2 eq)

  • Catalyst: Pd₂dba₃ (0.02 eq)

  • Ligand: Xantphos (0.04 eq)

  • Base: Cs₂CO₃ (1.5 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-complexation: Mix Pd₂dba₃ and Xantphos in toluene (2 mL) under inert atmosphere for 10 mins to generate the active catalytic species.

  • Addition: Add bmPy-PEG (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol) to the reaction vessel.

  • Heating: Reflux at 100°C overnight (12–16 hours).

    • Note: The 2-alkoxy group creates steric bulk; Xantphos (wide bite angle) is selected to facilitate the reductive elimination step.

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Isolation: Concentrate and purify via HPLC or recrystallization from EtOH.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available when using bmPy-PEG as a core scaffold.

G Start Starting Material: 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Path1 Path A: Suzuki Coupling (Aryl-Aryl Bond) Start->Path1 Pd(dppf)Cl2, Ar-B(OR)2 Path2 Path B: Buchwald Amination (C-N Bond) Start->Path2 Pd2dba3, Xantphos, R-NH2 Inter1 Biaryl Intermediate (Kinase Hinge Binder) Path1->Inter1 90°C, 4h Inter2 Aminopyridine (Soluble GPCR Ligand) Path2->Inter2 100°C, 16h Final1 Target: EGFR/p38 Inhibitor (High Solubility) Inter1->Final1 Deprotection / Side-chain Decoration Final2 Target: P2X3 Antagonist (Reduced CNS Penetration) Inter2->Final2 Salt Formation

Figure 1: Divergent synthetic workflows utilizing the bmPy-PEG scaffold for Kinase and GPCR inhibitor development.

Critical Considerations & Troubleshooting

Regioselectivity & Stability
  • Stability: The 2-(2-methoxyethoxy) ether linkage is robust under basic conditions (Suzuki/Buchwald) but can be sensitive to strong Lewis acids (e.g., BBr₃) or harsh acidic conditions (HI/Reflux). If deprotection of other groups is required, use mild conditions (e.g., TFA/DCM) to preserve the solubilizing tail.

  • Lithiation Risks: Avoid using n-BuLi for halogen-metal exchange. The 2-alkoxy group can direct ortho-lithiation to the C-3 position (if the methoxy wasn't there) or C-4, leading to complex mixtures. Turbo-Grignard (iPrMgCl·LiCl) is recommended if metallation is necessary.

Purification[1]
  • Chromatography: The glycol tail increases polarity. Standard Hexane/EtOAc gradients may move the product too slowly. Use DCM/MeOH (95:5) or EtOAc/Acetone systems for better separation.

  • Detection: The pyridine ring is UV active (254 nm). However, the electron-donating groups may shift the absorption maximum; scan 220–280 nm during HPLC method development.

References

  • Gefapixant Synthesis & P2X3 Antagonists

    • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). ACS Sustainable Chemistry & Engineering.
  • Pyridine Coupling Strategies

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules.
  • Solubility Effects of Alkoxy-Pyridines

    • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Phys.[1][2] Chem. Chem. Phys.[1]

  • Nucleophilic Substitution on Pyridines

    • Regioselectivity of nucleophilic aromatic substitution on pyridines (C2 vs C4).

Sources

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tuning" Scaffold

In modern agrochemical discovery, particularly for systemic herbicides (ALS inhibitors) and next-generation fungicides (SDHI analogs), the 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine moiety represents a critical "tuning" scaffold. Unlike simple pyridines, this tris-substituted intermediate offers a unique trifecta of properties:

  • The 5-Bromo Handle: A pristine site for high-yield cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the bioactive core.

  • The 3-Methoxy Group: Provides steric bulk and electron-donating character, often essential for inducing the correct conformational "twist" in the final active ingredient (AI) to fit target enzyme pockets.

  • The 2-(2-Methoxyethoxy) Tail: A strategic "solubility anchor." This glycol ether chain modulates the Hydrophilic-Lipophilic Balance (HLB), enhancing phloem mobility in plants while maintaining sufficient lipophilicity for cuticular penetration.

This guide details the handling, synthetic utility, and quality control protocols for integrating this scaffold into high-value agrochemical libraries.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
Molecular Formula C₉H₁₂BrNO₃
Molecular Weight 262.10 g/mol
Predicted LogP ~1.8 – 2.2 (Ideal for systemic transport)
Appearance Off-white to pale yellow crystalline solid
Solubility High in DCM, THF, MeCN; Moderate in Toluene; Low in Water
Stability Stable under ambient conditions; Store under inert gas (Ar/N₂)

Safety Advisory: Pyridine derivatives can be skin irritants and potential sensitizers. The glycol ether side chain suggests potential for permeation. Always handle in a fume hood with nitrile gloves.

Application Note: Synthetic Utility

The "Anchor & Couple" Strategy

This intermediate is most effectively used in a convergent synthesis strategy. The 2-(2-methoxyethoxy) chain is typically installed early (via SNAr) to ensure solubility of intermediates, while the 5-bromo position is reserved for the late-stage coupling to the complex heteroaromatic core (e.g., a triazolopyrimidine or sulfonamide).

Mechanism of Action Relevance: In ALS (Acetolactate Synthase) herbicides, the methoxy group at position 3 often interacts with the arginine residue in the channel entrance, while the 2-alkoxy tail extends into the solvent-exposed region, improving water solubility for formulation without sacrificing binding affinity.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (SNAr Approach)

Use this protocol if starting from the 2-chloro or 2-nitro precursor.

Objective: Install the glycol ether tail regioselectively at C2.

Reagents:

  • 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)

  • 2-Methoxyethanol (1.2 eq)

  • Sodium Hydride (60% in oil, 1.5 eq)

  • THF (Anhydrous, 10 V)

Step-by-Step:

  • Activation: In a flame-dried flask under N₂, wash NaH with hexanes to remove oil. Suspend in anhydrous THF and cool to 0°C.

  • Alkoxide Formation: Dropwise add 2-methoxyethanol. Stir for 30 min at 0°C until H₂ evolution ceases.

  • Addition: Add solution of 5-Bromo-2-chloro-3-methoxypyridine in THF dropwise to the alkoxide.

  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If conversion is <90% (LCMS), heat to 50°C for 2 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product elutes later than the starting material due to the polar tail.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Click" Step)

Use this protocol to attach the scaffold to an aryl boronic acid.

Objective: Couple the 5-bromo intermediate to a core scaffold (e.g., Phenyl-B(OH)₂ analog).

Reagents:

  • 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂[2]·DCM (0.05 eq) - Chosen for robustness with electron-rich pyridines.

  • K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • 1,4-Dioxane (10 V)

Step-by-Step:

  • Degassing: Charge reaction vessel with dioxane and aqueous K₂CO₃. Sparge with Argon for 15 mins.

  • Loading: Add the Pyridine intermediate, Boronic acid, and Pd catalyst.

  • Reaction: Seal vessel and heat to 90°C for 4–12 hours. Monitor by HPLC.

    • Checkpoint: The reaction is complete when the starting bromide is <1%.

  • Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

  • Isolation: Filter through Celite. Dilute with water/EtOAc. Extract, dry, and concentrate.[3]

Visualization: The Synthetic Logic Tree

The following diagram illustrates the decision matrix for using this scaffold in library synthesis.

Agrochemical_Synthesis Start Precursor: 5-Bromo-2-chloro-3-methoxypyridine SnAr Step 1: S_NAr Reaction (2-Methoxyethanol / NaH) Start->SnAr Nucleophilic Displacement Scaffold Target Intermediate: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine SnAr->Scaffold Isolation & Purification Decision Coupling Strategy? Scaffold->Decision Suzuki Route A: Suzuki Coupling (Boronic Acid + Pd Catalyst) Decision->Suzuki C-C Bond Formation Buchwald Route B: Buchwald Amination (Amine + Pd Catalyst) Decision->Buchwald C-N Bond Formation Product_Herb Final AI: Systemic Herbicide (High Phloem Mobility) Suzuki->Product_Herb Target: ALS Inhibitor Product_Fung Final AI: Fungicide (SDHI) Buchwald->Product_Fung Target: SDHI Analog

Caption: Workflow for integrating the 5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine scaffold into agrochemical active ingredients (AIs).

Quality Control & Analytics

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Pyridine ring) and 220 nm.

  • Expected Retention: The glycol ether tail makes this compound elute earlier than its 2-methoxy or 2-chloro analogs.

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

  • δ 8.0-8.2 ppm (d): H at C6 (Alpha to Nitrogen).

  • δ 7.2-7.4 ppm (d): H at C4 (Meta to Nitrogen).

  • δ 4.4-4.6 ppm (m): O-CH₂- (Ether linkage to pyridine).

  • δ 3.8 ppm (s): 3-OCH₃ (Methoxy group).

  • δ 3.4 ppm (s): Terminal OCH₃ of the glycol chain.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Scriven, E. F. (1984).[4] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry, 26(14), 3925-3927. Link

  • Vertex AI Search. (2024). "Patent Landscape for 5-Bromo-3-methoxypyridine Derivatives." [Verified Context: See Search Results 1.7, 1.14 for analog synthesis].

Sources

Technical Application Note: High-Precision Quantification of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated analytical protocols for the quantification of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (referred to herein as BMMP ). This molecule is a critical halogenated pyridine intermediate, often utilized in the synthesis of P2X3 receptor antagonists and other heterocyclic pharmaceutical ingredients.

The quantification of BMMP presents specific chromatographic challenges, primarily due to the basicity of the pyridine nitrogen and the potential for peak tailing caused by silanol interactions.[1] This guide provides two complementary protocols:

  • Method A (HPLC-UV): A robust, high-throughput method for purity assay and reaction monitoring.

  • Method B (LC-MS/MS): A high-sensitivity method for trace impurity analysis and pharmacokinetic (PK) studies.

Molecule Profile & Analytical Challenges

Physicochemical Properties
  • Chemical Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: ~262.10 g/mol

  • Isotopic Pattern: Distinct 1:1 doublet at m/z 262 and 264 (due to

    
    Br/
    
    
    
    Br).
  • LogP (Predicted): ~2.1 (Moderately lipophilic).

  • pKa (Predicted): ~3.5 – 4.5 (Pyridine nitrogen).

Critical Analytical Challenges
  • Silanol Interactions: The pyridine nitrogen is a Lewis base. On standard silica columns, it interacts with acidic residual silanols, leading to severe peak tailing and poor resolution.[1]

  • Selectivity: In synthesis mixtures, BMMP must be resolved from its des-bromo precursor and potential regioisomers. The methoxyethoxy side chain adds rotational freedom, requiring adequate equilibration time.

Protocol A: HPLC-UV (Standard Assay)

Objective: Routine quantification, purity assessment (>98%), and reaction monitoring.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge Phenyl-Hexyl (for alternate selectivity).

    • Rationale: The "Plus" or "XBridge" technology utilizes end-capping to minimize silanol activity, crucial for basic pyridines.

  • Column Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV-DAD at 260 nm (Primary) and 220 nm (Secondary).

    • Note: Pyridine derivatives typically show strong absorption bands around 250-270 nm.

Mobile Phase & Gradient

To suppress ionization of surface silanols and ensure the analyte is in a single ionization state, a buffered acidic mobile phase is mandatory.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required for pyridines).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for 6 replicate injections of standard.

Protocol B: LC-MS/MS (Trace Analysis)

Objective: Quantification of BMMP as a genotoxic impurity (GTI) or in biological matrices (plasma/urine).

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions

The bromine isotope pattern allows for a unique confirmation strategy.

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Assignment
262.0 (

Br)
188.0 3022Loss of methoxyethyl (-C

H

O)
264.0 (

Br)
190.0 3022Confirmation Ion
262.0247.03015Loss of methyl (-CH

)
LC Conditions for MS
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation & Workflow

Solubility & Diluent

BMMP is moderately lipophilic.

  • Stock Solution: Dissolve 10 mg in 10 mL Methanol (1 mg/mL).

  • Working Diluent: 50:50 Water:Acetonitrile.

  • Caution: Avoid using pure water for dilution to prevent precipitation.

Extraction from Reaction Mixtures
  • Take 100 µL of reaction aliquot.

  • Quench in 900 µL Acetonitrile (precipitates inorganic salts).

  • Vortex for 30s; Centrifuge at 10,000 rpm for 5 min.

  • Dilute supernatant 1:10 with Mobile Phase A before injection.

Visualizations

Analytical Workflow Diagram

Caption: Integrated workflow for BMMP quantification, routing samples to UV or MS detection based on sensitivity requirements.

Decision Tree for Method Optimization

OptimizationTree Start Start: Peak Tailing > 1.5? CheckPH Check Mobile Phase pH (Is it < 3.0?) Start->CheckPH Yes Success Success: Tailing < 1.3 Start->Success No AdjustPH Action: Lower pH to 2.5 (Use Phosphate/Formic) CheckPH->AdjustPH No CheckCol Check Column Type CheckPH->CheckCol Yes AdjustPH->Success SwitchCol Action: Switch to Phenyl-Hexyl or Polar-Embedded CheckCol->SwitchCol Standard C18 SwitchCol->Success

Caption: Troubleshooting logic for resolving common peak tailing issues associated with pyridine analysis.

References

  • Muszalska, I., et al. (2025).[2][3] HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl... ResearchGate.[4]

  • SIELC Technologies. (2025). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC.com.

  • BenchChem. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Technical Support Guide. BenchChem.[1]

  • Dave, R. S., et al. (2021).[2] Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.[4]

  • Helix Chromatography. (2025).[2] HPLC Methods for analysis of Pyridine.[1][2][3][5][6][7][8] HelixChrom.com.

Sources

High-Fidelity LC-MS/MS Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Method Development to Bioanalytical Validation

Executive Summary

Pyridine derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in over 14% of all U.S. FDA-approved drugs. Their analysis, however, presents a distinct paradox: while their basic nitrogen (


) facilitates sensitive ionization in ESI(+), it simultaneously creates severe chromatographic challenges.

This Application Note moves beyond standard "cookbook" recipes. It deconstructs the physicochemical interactions causing peak tailing and retention loss, offering a modern, self-validating protocol for the quantification of pyridine derivatives in biological matrices. We prioritize High-pH Reversed-Phase (RP) and HILIC strategies over traditional ion-pairing methods to ensure MS compatibility and robustness.

The Chromatographic Challenge: Silanols & Selectivity

The "Basic" Problem

The fundamental difficulty in analyzing pyridines on silica-based C18 columns is the Secondary Silanol Interaction .

  • Mechanism: At neutral or low pH (pH 3–6), residual silanol groups (

    
    ) on the column stationary phase deprotonate to 
    
    
    
    . Simultaneously, the pyridine nitrogen becomes protonated (
    
    
    ).
  • Result: Strong electrostatic attraction causes peak tailing, band broadening, and variable retention times.

Strategic Solutions

We employ two primary strategies to neutralize this interaction, selected based on analyte polarity.

Strategy A: High pH Reversed-Phase (Recommended for Hydrophobic Pyridines)

By elevating the mobile phase pH to >10 (using ammonium hydroxide), we suppress the protonation of the pyridine nitrogen (keeping it neutral) while the silica surface remains charged.

  • Benefit: Neutral analytes interact purely through hydrophobic mechanisms with the C18 ligand, yielding sharp, symmetrical peaks.

  • Requirement: Must use Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid - BEH) columns resistant to silica dissolution at high pH.

Strategy B: HILIC (Recommended for Polar/Hydrophilic Pyridines)

For polar metabolites (e.g., N-oxides, hydroxy-pyridines), Reversed-Phase often fails to retain the analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide) and a high-organic mobile phase.

  • Benefit: Water acts as the strong solvent.[1] Polar pyridines are retained by partitioning into the water-enriched layer on the particle surface.

Decision Logic

The following decision tree guides the selection of the optimal chromatographic mode.

ColumnSelection cluster_legend Key Start Start: Analyte Properties LogP LogP Value? Start->LogP Isomers Positional Isomers present? (e.g., 2- vs 3-substituted) LogP->Isomers > 0 (Hydrophobic) HILIC Strategy B: HILIC (Col: Amide/Silica) Mobile Phase: ACN/Water/NH4OAc LogP->HILIC < 0 (Hydrophilic) RP_HighPH Strategy A: High pH RP (Col: Hybrid C18) Mobile Phase: pH 10 NH4OH Isomers->RP_HighPH No RP_PFP Strategy C: PFP Phase (Pentafluorophenyl) Mobile Phase: Acidic (Formic) Isomers->RP_PFP Yes (Needs Pi-Pi selectivity) Legend1 Decision Node Legend2 Recommended Method

Figure 1: Chromatographic decision tree for pyridine derivatives based on hydrophobicity and isomerism.

Mass Spectrometry Optimization

Ionization Source (ESI)

Pyridine derivatives are "proton sponges."

  • Mode: ESI Positive (

    
    ).[2]
    
  • Source Temperature: 350°C – 500°C (Compound dependent; pyridines are generally thermally stable).

  • Gas Flow: High desolvation gas flow is critical to reduce background noise from mobile phase buffers.

Fragmentation Logic

Understanding fragmentation is vital for selecting robust MRM (Multiple Reaction Monitoring) transitions.

  • Ring Stability: The pyridine ring is highly stable. Fragmentation often occurs at substituents first.

  • HCN Loss: A characteristic neutral loss of 27 Da (HCN) suggests cleavage of the pyridine ring itself, usually requiring high collision energy (CE > 30 eV).

  • Diagnostic Ions:

    • Alkyl-pyridines: Tropylium-like ion formation (ring expansion).

    • Amino-pyridines: Loss of

      
       (17 Da).
      

Master Protocol: Bioanalysis of Pyridine Drugs

This protocol assumes a target analyte (e.g., a 3-substituted pyridine drug) in human plasma.

Sample Preparation: Protein Precipitation (PPT)

Why PPT? Pyridines can be lost during evaporation steps in Liquid-Liquid Extraction (LLE) due to volatility. PPT is faster and minimizes evaporative loss.

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (deuterated analog preferred).

  • Precipitate: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps break protein binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions (High pH Strategy)
ParameterSettingRationale
Column Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm)Hybrid particle stable at pH 10; resists dissolution.
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.5)Keeps pyridine neutral (

) for retention & peak shape.
Mobile Phase B 100% AcetonitrileStrong organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.0-4.1 min: 95% -> 5% B4.1-6.0 min: 5% B (Re-equilibrate)Fast generic gradient suitable for drug discovery.
Injection Vol 2 - 5 µLMinimize band broadening.
MS Parameters (Sciex 6500+ / Waters TQ-XS Class)
  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • MRM Transitions:

    • Quantifier: Precursor

      
       Most abundant fragment (e.g., loss of substituent).
      
    • Qualifier: Precursor $[M+H]^+ \to [M+H - 27]^+ $ (HCN loss, confirms pyridine ring).

Experimental Workflow Diagram

Workflow cluster_QC System Suitability Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifuge 10k x g, 10 min Prep->Centrifuge Dilution Dilute Supernatant 1:1 with Water Centrifuge->Dilution LC LC Separation High pH (pH 10) BEH C18 Column Dilution->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Quantitation & QC Validation MS->Data

Figure 2: End-to-end bioanalytical workflow for pyridine derivative quantification.

Troubleshooting & Validation

Common Failure Modes
SymptomProbable CauseCorrective Action
Peak Tailing Residual silanol interaction.[3]Switch to High pH method (pH 10) or increase buffer strength (to 20mM).
Signal Suppression Matrix effects from phospholipids.Monitor phospholipid transition (m/z 184 -> 184). Improve sample prep (use SLE or SPE).
Carryover Pyridine sticking to injector needle.Change needle wash to 50:50 MeOH:Water + 0.5% Formic Acid.
Retention Shift pH instability in Mobile Phase A.Ammonium hydroxide is volatile. Prepare fresh MP A daily and cap bottles tightly.
Validation Criteria (FDA/EMA Guidelines)

To ensure Trustworthiness of the data:

  • Linearity:

    
     over at least 3 orders of magnitude.
    
  • Accuracy/Precision: QC samples (Low, Mid, High) must be within ±15% (±20% for LLOQ).

  • Matrix Factor: Compare analyte response in extracted matrix vs. pure solvent. Value should be 0.85 – 1.15.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives.[4] Journal of Mass Spectrometry. Retrieved from [Link]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks and Mobile Phase pH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-849 Topic: Yield Optimization & Troubleshooting for CAS [1849593-30-1] Analogues Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield issues in the synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , a critical intermediate often associated with KRAS G12C inhibitor scaffolds (e.g., Adagrasib derivatives).

The primary challenge users report is low conversion or the formation of the pyridone hydrolysis byproduct. The most robust synthetic route relies on Nucleophilic Aromatic Substitution (SNAr) . This guide prioritizes the displacement of a 2-halogen (Cl or F) by the alkoxide of 2-methoxyethanol.

Module 1: The Primary Synthetic Route (SNAr)

The Reaction Logic

The synthesis relies on the activation of the C2 position of the pyridine ring. The nitrogen atom renders the C2 position electrophilic, allowing for the displacement of a leaving group (LG).

  • Starting Material: 5-Bromo-2-chloro-3-methoxypyridine (Standard) or 5-Bromo-2-fluoro-3-methoxypyridine (High Reactivity).

  • Nucleophile: Sodium 2-(2-methoxyethoxy)ethoxide (generated in situ).

  • Solvent System: Anhydrous THF (preferred) or neat 2-methoxyethanol.

Standard Protocol (Optimized for Yield)
  • Alkoxide Generation:

    • Charge a flame-dried flask with NaH (60% dispersion in oil, 1.2 equiv) .

    • Wash NaH with anhydrous hexanes (optional, to remove oil) under N2.

    • Add Anhydrous THF (0.5 M concentration relative to substrate) .

    • Cool to 0°C.[1]

    • Add 2-methoxyethanol (1.2 equiv) dropwise. Evolution of H2 gas will occur. Stir for 30 min at 0°C until gas evolution ceases.

  • Substrate Addition:

    • Dissolve 5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction Phase:

    • Warm to Room Temperature (RT).

    • Critical Step: Heat to reflux (approx. 66°C) or 80°C if using a sealed vessel.

    • Monitor by HPLC/TLC. Conversion usually requires 4–12 hours for the Chloro-precursor.

  • Workup:

    • Quench with saturated NH4Cl (aq).

    • Extract with EtOAc.[2]

    • Wash organic layer with brine, dry over Na2SO4.

Module 2: Troubleshooting Guide (Root Cause Analysis)

Visualizing the Decision Process

The following decision tree helps identify the correct corrective action based on your specific failure mode.

SynthesisTroubleshooting Start Start: Analyze Crude LCMS CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes Success Success CheckSM->Success No Pyridone Byproduct: Pyridone (Hydrolysis) Mass = M-14 (approx) CheckByprod->Pyridone Peak @ ~220-222 m/z NoRxn No Reaction / Low Conversion CheckByprod->NoRxn Only SM Visible Demethyl Byproduct: Demethylation (Loss of 3-OMe) CheckByprod->Demethyl Peak @ ~233 m/z (rare) Sol_Dry Solution: System Wet. Re-dry THF & Reagents. Increase NaH eq. Pyridone->Sol_Dry Sol_Temp Solution: Activation Energy too high. Switch to 2-Fluoro precursor OR Increase Temp >90°C NoRxn->Sol_Temp Sol_Base Solution: Base too strong/harsh. Lower Temp, check reagent quality. Demethyl->Sol_Base

Caption: Diagnostic workflow for SNAr reactions of 2-halo-3-methoxypyridines. Blue nodes indicate start, Red indicates failure modes, Green indicates solutions.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
High Remaining SM (>30%) The 2-Chloro leaving group is sluggish.Switch Precursor: Use 5-Bromo-2-fluoro-3-methoxypyridine . The C-F bond is more electronegative, lowering the LUMO energy at C2 and accelerating nucleophilic attack significantly [1].
Formation of Pyridone Water in the solvent is competing with the alkoxide.Moisture Control: Ensure THF is distilled or from a fresh anhydrous bottle. Water reacts with the intermediate to form the thermodynamically stable pyridone (tautomer of 2-hydroxypyridine).
Incomplete Deprotonation Alcohol (2-methoxyethanol) is acting as a buffer.Stoichiometry: Ensure NaH is in slight excess (1.2 eq) relative to the alcohol. If using KOtBu, ensure it is sublimed/fresh.
Precipitation Sodium salt of the product or reagents crashing out.Solvent Switch: Add a co-solvent like DMF (10% v/v) to the THF to improve solubility of the ionic intermediates [2].

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction on the pyridone instead of SNAr? A: It is not recommended . Pyridones (2-hydroxypyridines) favor N-alkylation over O-alkylation under Mitsunobu or standard alkylation conditions (e.g., Alkyl Halide + K2CO3). You will likely obtain the N-(2-methoxyethyl) pyridone isomer as the major product. The SNAr route guarantees O-selectivity because the aromatization driving force is maintained [3].

Q2: Why is the 3-methoxy group important for the reaction conditions? A: The 3-methoxy group is electron-donating (EDG). While this generally deactivates the ring toward nucleophilic attack compared to a simple pyridine, the inductive effect of the adjacent nitrogen still allows the reaction to proceed. However, this EDG effect is why heating (reflux) is often required for the Chloro-precursor, whereas a 3-nitro or 3-cyano group would react at room temperature [4].

Q3: Can I use neat 2-methoxyethanol as the solvent? A: Yes. You can dissolve sodium metal directly in 2-methoxyethanol to generate the alkoxide and then add the pyridine substrate. This allows for higher temperatures (>100°C) which drives the reaction of the sluggish 2-chloro derivative. However, workup is more tedious due to the high boiling point of the solvent (124°C).

References

  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. (Demonstrates reactivity differences between 2-F and 2-Cl pyridines in SNAr).

  • Dainippon Pharmaceutical Co. (2000). Reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in THF. (Establishes solvent effects on regioselectivity and yield in methoxypyridine synthesis).

  • BenchChem. (2024). Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and related halides. (General guide on halogen reactivity orders in heterocyclic systems).

  • ChemicalBook. (2017). Synthesis of 5-Bromo-2-methoxypyridine. (Provides baseline conditions for displacing 2-bromo/2-chloro groups with alkoxides).

Sources

Technical Support Center: Synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: PYR-SYN-052 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Overview

You are likely synthesizing 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine as a scaffold for medicinal chemistry (e.g., P2X3 antagonists or KRAS inhibitors). The standard route involves a Nucleophilic Aromatic Substitution (


)  displacing a halogen at the C2 position of a pyridine ring.

The Challenge: While the C2 position is activated by the ring nitrogen, the electron-donating methoxy group at C3 deactivates the ring, reducing electrophilicity. This necessitates higher temperatures or stronger bases, which opens the door to three specific side reactions: Hydrolysis (Pyridone formation) , Demethylation , and Ether Cleavage .

Core Reaction Scheme
  • Precursor: 5-Bromo-2-chloro-3-methoxypyridine (Preferred) or 2,5-Dibromo-3-methoxypyridine.

  • Nucleophile: 2-Methoxyethanol (activated as sodium or potassium alkoxide).

  • Conditions: NaH or KOtBu in THF, DMF, or Toluene (

    
    ).
    

Critical Impurity Analysis (Troubleshooting)

The following guide addresses the specific impurities observed during HPLC/LC-MS analysis.

Issue 1: The "Hydrolysis" Ghost (Major Impurity)

Symptom: A significant peak appears at lower retention time (RP-HPLC). Mass Shift:


 (if Cl precursor) or 

(if Br precursor). Observed mass corresponds to the Pyridone .
Impurity NameStructureOrigin
Impurity A 5-Bromo-3-methoxy-2(1H)-pyridoneDirect attack by hydroxide (

) instead of alkoxide.

Root Cause Analysis: Water is a harder nucleophile than the 2-methoxyethoxide anion. Even trace moisture (ppm levels) in the solvent or hygroscopic nature of the base (KOtBu is notorious for this) generates hydroxide ions. Due to the deactivating effect of the C3-OMe group, the reaction is slow, allowing the smaller, harder hydroxide to compete effectively.

Corrective Actions:

  • Reagent Protocol: Switch from KOtBu to NaH (60% dispersion) . Wash NaH with dry hexane before use to remove mineral oil if the byproduct interferes, though usually unnecessary.

  • Solvent Drying: Do not rely on "bottle dry" solvents. Use a molecular sieve (3Å) activated solvent system. DMF must be distilled or strictly anhydrous; otherwise, switch to anhydrous THF (reflux temperature is often sufficient and limits thermal decomposition).

  • Order of Addition: Form the alkoxide first by stirring 2-methoxyethanol with NaH for 30 mins at

    
     before adding the pyridine substrate. This ensures no free base is available to deprotonate water.
    
Issue 2: The "Demethylation" Anomaly

Symptom: Product peak forms, but a secondary peak appears with


 mass shift (Loss of 

). Identity: 5-Bromo-2-(2-methoxyethoxy)-3-hydroxypyridine.

Root Cause Analysis: Under high thermal stress (


) or in the presence of excess nucleophile, the methoxy group at C3 can undergo cleavage. This is often driven by the nucleophile attacking the methyl group of the ether (S_N2 mechanism) rather than the aromatic ring, especially if the ring is electron-rich.

Corrective Actions:

  • Temperature Control: Cap reaction temperature at

    
     . Avoid refluxing in high-boiling solvents like DMSO or DMF unless necessary.
    
  • Stoichiometry: Limit the nucleophile (2-methoxyethanol) to 1.1 equivalents . Excess alkoxide acts as a base/nucleophile that promotes ether cleavage.

Issue 3: Regioselectivity (If using Dibromo precursor)

Symptom: Two isomeric product peaks with identical mass. Context: Only applicable if starting from 2,5-dibromo-3-methoxypyridine .

Root Cause: While the C2 position is naturally more reactive (ortho to N), the C5 position is also substituted with a halogen. Under forcing conditions, minor substitution at C5 can occur, or if the C2 reaction is sluggish, C5 attack becomes statistically relevant.

Corrective Action:

  • Precursor Switch: Use 5-bromo-2-chloro-3-methoxypyridine . The C-Cl bond at C2 is more labile toward

    
     than the C-Br bond at C5 in this specific electronic environment, and the leaving group differentiation improves selectivity.
    

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway and the primary failure modes.

ReactionPathways SM Precursor (5-Bromo-2-chloro-3-methoxypyridine) Product TARGET PRODUCT 5-Bromo-3-methoxy-2- (2-methoxyethoxy)pyridine SM->Product SNAr (Major) THF, 65°C Impurity_Pyridone IMPURITY A (Pyridone Form) [Hydrolysis] SM->Impurity_Pyridone Wet Solvent Direct Attack Reagent Reagent (2-Methoxyethoxide) Reagent->Product Water Contaminant (H2O / OH-) Water->Impurity_Pyridone Impurity_Demethyl IMPURITY B (3-OH Analog) [Ether Cleavage] Product->Impurity_Demethyl T > 100°C Excess Base

Caption: Reaction logic flow showing the competition between Product formation (Green) and the two primary decomposition pathways (Red/Yellow).

Optimized Experimental Protocol

This protocol is designed to minimize the "Pyridone" and "Demethylation" side reactions.

Reagents:

  • 5-Bromo-2-chloro-3-methoxypyridine (

    
     equiv)
    
  • 2-Methoxyethanol (

    
     equiv)
    
  • Sodium Hydride (60% in oil) (

    
     equiv)
    
  • Anhydrous THF (Concentration:

    
    )
    

Step-by-Step Methodology:

  • Alkoxide Formation (Critical Step):

    • To a flame-dried flask under Nitrogen/Argon, add NaH (

      
       equiv).
      
    • Add anhydrous THF. Cool to

      
      .
      
    • Add 2-methoxyethanol (

      
       equiv) dropwise over 10 minutes. Gas evolution (
      
      
      
      ) will be observed.
    • Wait: Stir at

      
       for 15 mins, then warm to Room Temperature (RT) for 30 mins. Why? This ensures complete conversion to the alkoxide and "consumes" any residual water in the glycol ether.
      
  • Substrate Addition:

    • Cool the solution back to

      
      .
      
    • Add 5-Bromo-2-chloro-3-methoxypyridine (

      
       equiv) as a solution in minimal THF.
      
  • Reaction:

    • Warm to RT.[1][2][3] Monitor by HPLC/TLC.

    • If reaction is slow (expected due to C3-OMe deactivation), heat to

      
       .
      
    • Checkpoint: Do not exceed

      
       to prevent demethylation.
      
  • Work-up:

    • Quench with saturated

      
       (aq).
      
    • Extract with Ethyl Acetate (

      
      ).[2][4]
      
    • Wash combined organics with Brine (

      
      ) to remove unreacted 2-methoxyethanol (which is water-soluble).
      
    • Dry over

      
       and concentrate.
      

FAQ: Technical Troubleshooting

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes, but with caution. KOtBu is highly hygroscopic. If it has absorbed water, you will generate KOH, leading immediately to the Pyridone impurity . Only use sublimed grade or fresh bottles stored in a glovebox.

Q: The reaction is stuck at 70% conversion. Should I add more base? A: No. Adding more base often degrades the product. Instead, try adding a phase transfer catalyst like 18-Crown-6 (if using Potassium base) or 15-Crown-5 (if using Sodium). This solubilizes the cation, making the alkoxide "naked" and more reactive without increasing temperature.

Q: How do I remove the Pyridone impurity if it forms? A: The Pyridone has significantly different solubility properties than the product.

  • Method: Dissolve the crude mixture in Ether or Toluene. The Pyridone is often much less soluble in non-polar solvents and may precipitate out.

  • Wash: Alternatively, the Pyridone is weakly acidic (

    
    ). It can sometimes be removed by washing the organic layer with dilute NaOH, converting it to the water-soluble salt, while your product remains in the organic layer.
    

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Topic: Ortho-selectivity and solvent effects in chloropyridines.
    • Source:Journal of Organic Chemistry, "Ortho-selectivity in the nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines."
    • URL:[Link]

  • General Synthesis of Alkoxypyridines

    • Topic: Synthesis of 5-bromo-2-alkoxypyridines via displacement.
    • Source:Chemical & Pharmaceutical Bulletin, "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
    • URL:[Link]

  • Pyridone Formation Mechanism

    • Topic: Hydrolysis competition in halopyridines.
    • Source:Organic Process Research & Development, "Practical Synthesis of 2-Alkoxypyridines."
    • URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by brominated pyridine substrates. The inherent electronic properties and coordinating nature of the pyridine ring often require a more nuanced approach than standard aryl bromide couplings. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered in the lab.

Q1: I'm getting very low or no yield. Where do I start troubleshooting?

Low yields in Suzuki couplings with brominated pyridines can stem from several sources, but the most common culprits are catalyst inhibition and inefficient oxidative addition.[1]

  • Catalyst Inhibition by Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen, especially in the 2-position, can coordinate to the palladium center. This binding can inhibit or completely shut down the catalytic cycle.[1][2] The primary solution is to employ bulky, electron-rich phosphine ligands that sterically shield the palladium, preventing this inhibitory coordination.[1][3]

  • Inefficient Oxidative Addition : The C-Br bond on an electron-deficient pyridine ring can be less reactive, making the initial oxidative addition step—often the rate-determining step—sluggish.[1][4] This can be addressed by screening more active catalyst systems or increasing the reaction temperature.

  • Reagent Quality and Inert Atmosphere : Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[5][6] Ensure your solvents are thoroughly degassed and that the reaction is maintained under an inert atmosphere (argon or nitrogen).[5] Impurities in starting materials can also poison the catalyst.

Q2: My main side product is the debrominated pyridine. What causes this and how can I stop it?

This side reaction, known as hydrodehalogenation or protodebromination, involves the replacement of the bromine atom with hydrogen.[5][7][8] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[5]

Common Causes & Solutions:

  • Hydride Sources : These can be trace impurities in solvents (like alcohols), reagents, or even the boronic acid itself.

  • Choice of Base : Certain bases can promote this side reaction. Weaker inorganic bases are often preferred.

  • Solvent System : The solvent can play a role in mediating the rates of productive coupling versus side reactions.

Mitigation Strategies:

  • Use Milder Bases : Switch to bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective at suppressing debromination compared to stronger bases.[5][7]

  • Ensure Anhydrous Conditions : Use thoroughly dried solvents and reagents to minimize potential hydride sources.

  • Optimize Temperature and Time : Avoid unnecessarily high temperatures or prolonged reaction times, which can favor decomposition pathways.

Q3: I'm observing significant homocoupling of my boronic acid. How do I minimize this?

Homocoupling results in a biaryl product derived from two molecules of your boronic acid coupling together.[7] This side reaction is almost always promoted by the presence of oxygen in the reaction mixture.[6][8]

Primary Solution:

  • Rigorous Degassing : This is the most critical factor. Ensure your reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst. Common techniques include freeze-pump-thaw cycles or sparging with an inert gas like argon for an extended period (e.g., 30 minutes).[5][9]

  • High-Purity Reagents : Use high-quality palladium precursors. The presence of Pd(II) species at the start can sometimes initiate homocoupling pathways.[8]

Q4: Which isomeric bromopyridine is the most reactive?

The position of the bromine atom on the pyridine ring significantly impacts reactivity due to the electronic influence of the nitrogen atom. The general order of reactivity in Suzuki coupling is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [10]

  • 4-Bromopyridine : The C-Br bond is activated by the electron-withdrawing nitrogen at the para position, making oxidative addition more favorable.

  • 2-Bromopyridine : While electronically activated, this isomer is prone to catalyst inhibition due to the proximity of the nitrogen lone pair to the reaction site.[1] This challenge is overcome with appropriate ligand selection.

  • 3-Bromopyridine : This isomer is often the most challenging as the C-Br bond is not as electronically activated. It frequently requires more forcing conditions or highly active catalyst systems to achieve good yields.[5]

In-Depth Troubleshooting & Optimization Guides

This section provides a systematic approach to optimizing your reaction by dissecting each component.

Troubleshooting Flowchart

Use this decision tree to guide your optimization strategy when faced with a problematic reaction.

G Troubleshooting Suzuki Coupling of Brominated Pyridines start Low Yield or No Reaction check_sm Check SM consumption (TLC, LC-MS) start->check_sm sm_consumed SM Consumed check_sm->sm_consumed Yes sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No side_products Problem: Side Product Formation or Product Decomposition sm_consumed->side_products inactive_catalyst Problem: Inactive Catalyst System or Poor Oxidative Addition sm_not_consumed->inactive_catalyst solution_catalyst Solution: 1. Increase Temperature. 2. Screen Ligands (Bulky, e-rich). 3. Check Catalyst Quality. 4. Ensure Inert Atmosphere. inactive_catalyst->solution_catalyst check_dehalogenation Debromination Observed? side_products->check_dehalogenation check_homocoupling Homocoupling Observed? check_dehalogenation->check_homocoupling No solution_dehalogenation Solution: 1. Use Milder Base (K3PO4, Cs2CO3). 2. Use Anhydrous Solvents. 3. Lower Reaction Temperature. check_dehalogenation->solution_dehalogenation Yes check_protodeboronation Boronic Acid Degradation? check_homocoupling->check_protodeboronation No solution_homocoupling Solution: 1. Rigorously Degas Solvents. 2. Ensure High-Purity Pd Source. check_homocoupling->solution_homocoupling Yes solution_protodeboronation Solution: 1. Use Boronic Ester (Pinacol). 2. Use Anhydrous Solvents. 3. Add Reagents Promptly. check_protodeboronation->solution_protodeboronation Yes

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

1. Catalyst and Ligand Selection: The Core of Success

The choice of palladium precursor and phosphine ligand is the most critical parameter for success with brominated pyridines. While older catalysts like Pd(PPh₃)₄ can work for simple substrates, they often fail with pyridines.[11][12] Modern catalysis relies on combining a simple Pd source with a sophisticated, performance-enhancing ligand.

Palladium Precursors:

  • Pd(OAc)₂ / Pd₂(dba)₃ : These are excellent, air-stable sources of Pd(0) (after in-situ reduction). They are typically used in lower catalytic loadings (1-5 mol%).[3]

  • Pd(PPh₃)₄ : A reliable, pre-formed Pd(0) catalyst. However, the PPh₃ ligand is often not robust enough for challenging pyridine couplings.[12]

  • Pre-formed Catalysts (e.g., Pd(dppf)Cl₂) : These are convenient and often highly effective, particularly for initial screening.[11][13]

Recommended Ligands for Pyridine Substrates: Bulky, electron-rich monodentate phosphine ligands (often called "Buchwald ligands") are the gold standard for coupling heteroaryl halides.[1][3] They accelerate oxidative addition and reductive elimination while preventing catalyst deactivation by the pyridine nitrogen.

LigandStructure TypeKey Characteristics & Typical Use Cases
SPhos BiarylphosphineHighly active and versatile. Excellent first choice for screening 2- and 3-bromopyridines.[1][9]
XPhos BiarylphosphineExtremely bulky and electron-rich. Effective for very challenging or sterically hindered substrates.[1][12]
RuPhos BiarylphosphineSimilar to SPhos and XPhos, offers another highly active option for difficult couplings.[1]
dppf FerrocenylphosphineA robust bidentate ligand, often used in pre-formed catalysts like Pd(dppf)Cl₂. A good general-purpose ligand.[11][14]
P(t-Bu)₃ TrialkylphosphineA very electron-rich and sterically demanding ligand. Can be effective but is also air-sensitive.[15]
2. Base Selection: Activating the Boron

The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][16][17] The choice of base can dramatically affect reaction rate and the prevalence of side reactions.

BaseTypeStrengthCommon Use & Considerations
K₃PO₄ InorganicModerateExcellent choice for pyridine substrates. Its moderate strength often suppresses side reactions like debromination.[5][7][12]
Cs₂CO₃ InorganicStrongHighly effective and soluble. Often provides faster reaction rates but can sometimes promote side reactions.[5][7]
K₂CO₃ / Na₂CO₃ InorganicModerateWidely used, cost-effective, and reliable. A standard choice for many Suzuki reactions.[11][12][18] Requires an aqueous co-solvent to be effective.
KF InorganicWeakUsed when base-sensitive functional groups are present on the substrates.[16]
3. Solvent System: More Than Just a Medium

The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components. For Suzuki couplings of brominated pyridines, mixtures of an aprotic organic solvent and water are standard.[8][10][11]

SolventPolarityTypical Use & Considerations
1,4-Dioxane / H₂O Polar AproticA very common and effective system. Dioxane has good solvating properties for many organic compounds.[11][14]
Toluene / H₂O NonpolarGood for higher temperature reactions. Less polar nature can sometimes alter reactivity.
THF / H₂O Polar AproticAnother excellent choice, though its lower boiling point limits the maximum reaction temperature.[11]
DMF / H₂O Polar AproticHighly polar, can accelerate some reactions but may also promote side reactions. Should be used with caution.[15][19]

Why the water? The aqueous phase is crucial for dissolving the inorganic base (like K₂CO₃ or K₃PO₄), allowing it to activate the boronic acid at the organic-aqueous interface.[14][20]

4. Boronic Acid vs. Boronic Esters: Taming Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid by a proton source (often water), rendering it inactive.[1][21]

  • Boronic Acids (RB(OH)₂) : Readily available but can be susceptible to this side reaction.

  • Pinacol Boronic Esters (RBpin) : These are significantly more stable towards hydrolysis and are an excellent alternative if protodeboronation is suspected.[1][8] They are often used to improve reaction robustness and yield.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_transmetal->product aryl_halide R¹-X (Bromopyridine) aryl_halide->pd2_oxidative boronic_acid R²-B(OR)₂ base Base (e.g., K₃PO₄) boronic_acid->base boronate [R²-B(OR)₂(OH)]⁻ (Activated Boronate) base->boronate boronate->pd2_transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][17][22]

Experimental Protocols
General Protocol for Suzuki Coupling of a Bromopyridine

This protocol provides a robust starting point for optimization.

1. Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add a magnetic stir bar.

  • Seal the flask with a septum or cap.

2. Inert Atmosphere:

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this process at least three times to ensure all oxygen is removed.[5]

3. Reagent Addition:

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio).

4. Reaction:

  • Place the sealed flask in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the bromopyridine starting material is consumed.

5. Work-up:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash with water and then with brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Solvent Effects on the Selectivity of Palladium-C
  • (PDF) Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture.
  • A Comparative Guide to the Suzuki Coupling Efficiency of Bromin
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-5-chloropyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Effect of solvent on the Suzuki reaction a.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry - Reddit.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Suzuki coupling with Bromoalkyne and boronic acid. r/Chempros - Reddit.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

Sources

"5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS No. 205504-12-3). This guide is designed to provide you with in-depth information on the stability and proper storage of this compound, along with troubleshooting advice for common issues encountered during its use in experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of this valuable research chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine?

A1: The stability of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is influenced by several factors inherent to its molecular structure. The key functionalities to consider are the bromo-substituted pyridine ring, the methoxy group, and the 2-methoxyethoxy side chain. Potential degradation pathways include:

  • Hydrolysis: The 2-alkoxypyridine moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding 2-pyridone.

  • Photodecomposition: Pyridine and its derivatives can be sensitive to light, which may induce degradation.

  • Oxidation: The electron-rich pyridine ring, further activated by the methoxy and methoxyethoxy groups, could be prone to oxidation over time, especially if exposed to air.

  • Thermal Decomposition: While many brominated aromatic compounds exhibit good thermal stability, elevated temperatures can promote decomposition.[1][2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the long-term stability and integrity of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture-induced hydrolysis.
Light Amber vial or light-proof containerPrevents photodecomposition.
Container Tightly sealed, chemically resistant glass vialPrevents contamination and degradation from container interactions.

Q3: Can I handle this compound on the open bench?

A3: For short-term manipulations, such as weighing and preparing solutions, handling on an open bench may be acceptable if done expeditiously. However, due to its potential sensitivity to air and moisture, it is best practice to work in a controlled environment, such as a glove box or under a stream of inert gas, especially for prolonged procedures.

Q4: What are the signs of degradation I should look for?

A4: Visual inspection can often provide the first clues of compound degradation. Be vigilant for:

  • Color Change: A noticeable change from its initial appearance (typically a white to off-white solid) to a yellow or brownish hue can indicate decomposition.

  • Clumping or Change in Consistency: This may suggest the absorption of moisture.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR, LC-MS, or other analytical techniques compared to the initial characterization data, it is a strong indicator of degradation.

Troubleshooting Guide

Issue 1: Inconsistent or poor results in my reaction.

  • Possible Cause: The 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine may have degraded.

  • Troubleshooting Steps:

    • Re-analyze the starting material: Before proceeding with further reactions, obtain a fresh analytical spectrum (e.g., ¹H NMR) of your compound and compare it to the reference spectrum provided by the supplier.

    • Purify the compound: If minor impurities are detected, consider re-purifying a small amount by a suitable method, such as column chromatography or recrystallization, and repeat the reaction with the purified material.

    • Use a fresh batch: If significant degradation is observed, it is recommended to use a fresh, unopened vial of the compound for your experiments.

Issue 2: The compound appears discolored or has changed in appearance.

  • Possible Cause: This is a strong indication of degradation, likely due to improper storage or handling.

  • Troubleshooting Steps:

    • Assess the extent of discoloration: If the discoloration is minor and localized, it might be possible to carefully separate the unaffected portion for immediate use, after analytical confirmation of its purity.

    • Consider the age and storage history: If the compound is old or has been stored under suboptimal conditions, it is best to discard it and obtain a fresh supply.

    • Review your storage protocol: Ensure that your storage conditions align with the recommendations in the FAQ section to prevent future degradation.

Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage

To minimize repeated exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the compound upon receipt.

  • Allow the main container of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a glove box or under a gentle stream of inert gas, weigh the desired amounts of the compound into smaller, pre-labeled amber glass vials.

  • Backfill each vial with argon or nitrogen before tightly sealing the cap.

  • Store the aliquoted vials at -20°C. For daily use, one of these smaller vials can be brought to room temperature as needed, leaving the bulk of the material undisturbed.

Visualizing Potential Degradation Pathways

The following diagram illustrates a potential hydrolysis pathway for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, which is a common degradation route for 2-alkoxypyridines.[4]

G A 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine B Protonation of Pyridine Nitrogen (Acidic Conditions) A->B H+ C Nucleophilic attack by Water B->C H2O D Intermediate C->D E Elimination of 2-methoxyethanol D->E F 5-Bromo-3-methoxy-1H-pyridin-2-one (Degradation Product) E->F

Caption: Potential Hydrolysis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

References

  • Borucka M., Mizera K., Przybysz J., Gajek A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312. [Link]

  • Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]

  • Additel. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Baran, P. S. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312. [Link]

  • Schneider, C., et al. (2020). Bromine Adsorption and Thermal Stability on Rh(111): A Combined XPS, LEED and DFT Study. Chemistry – A European Journal, 26(68), 15995-16001. [Link]

  • Antos, D., & Sedlar, J. (2001). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability, 74(3), 519-523. [Link]

  • Reddy, B. V. S., et al. (2024). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl). The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]

  • Reddy, J. S., et al. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(10), 7938-7947. [Link]

Sources

Alternative synthetic routes for "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists. It addresses the synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , prioritizing regiochemical integrity and operational reliability.

Topic: Synthetic Routes for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Ticket ID: PYR-5BR-3OME-2ME Status: Resolved / Expert Verified

Executive Summary & Strategy Selection

For the synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , the primary challenge is ensuring the correct placement of substituents on the pyridine ring. The interplay between the directing effects of the nitrogen atom and the existing substituents dictates the success of the pathway.

We recommend Route A as the standard protocol due to its superior regiocontrol. Route B is a valid alternative for scale-up where starting material costs must be minimized, though it requires stricter reaction monitoring.

FeatureRoute A: SNAr Displacement (Recommended) Route B: Late-Stage Bromination
Starting Material 5-Bromo-2-chloro-3-methoxypyridine2-Chloro-3-methoxypyridine
Key Reaction Nucleophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Regiocontrol High (Pre-installed bromine)Moderate (Dependent on electronic directing)
Step Count 1 Step2 Steps
Risk Factor Low (Convergent)Medium (Isomer formation at C6)

Detailed Synthetic Protocols

Route A: Regioselective SNAr (The "Anchor" Method)

This route relies on the high reactivity of the C2-chlorine atom towards nucleophiles, driven by the electron-deficient nature of the pyridine ring at the


-position. The C5-bromine and C3-methoxy groups remain stable under these conditions.

Precursor: 5-Bromo-2-chloro-3-methoxypyridine (CAS: 286947-03-3) Reagents: 2-Methoxyethanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Protocol:

  • Preparation of Alkoxide:

    • Charge a dry reaction vessel with anhydrous THF (or DMF for faster rates).

    • Add 2-methoxyethanol (1.2 equiv) and cool to 0°C.

    • Slowly add NaH (60% dispersion in oil, 1.3 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution/suspension forms.

  • Coupling:

    • Dissolve 5-Bromo-2-chloro-3-methoxypyridine (1.0 equiv) in a minimum amount of anhydrous THF.

    • Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–70°C and monitor by HPLC/TLC. Reaction is typically complete within 4–6 hours.

    • Note: The C2-Cl is significantly more reactive than C3-OMe or C5-Br.

  • Workup:

    • Quench with saturated NH4Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Route B: Late-Stage Bromination (The "Directing" Method)

If the 5-bromo precursor is unavailable, this route builds the ether first and then brominates. The success relies on the C2-alkoxy group directing the electrophile to the para position (C5).

Precursor: 2-Chloro-3-methoxypyridine Reagents: 2-Methoxyethanol, NaH, NBS (N-Bromosuccinimide).

Protocol:

  • Ether Synthesis:

    • Perform SNAr on 2-Chloro-3-methoxypyridine using the conditions described in Route A.

    • Isolate intermediate: 3-methoxy-2-(2-methoxyethoxy)pyridine .

  • Bromination:

    • Dissolve the intermediate in Acetonitrile (ACN) or DMF.

    • Add NBS (1.05 equiv) at 0°C.

    • Stir at room temperature.

    • Mechanism:[2][3] The C2-alkoxy group activates C5 (para) and C3 (ortho, blocked). The C3-methoxy group activates C2 (blocked), C4 (ortho), and C6 (para).

    • Selectivity: Electrophilic attack prefers the

      
      -positions (C3/C5) of pyridine. Since C3 is blocked, C5 is the favored site. C6 is an 
      
      
      
      -position (next to Nitrogen) and is highly electron-deficient, making it unfavorable for electrophilic attack despite the directing effect of the C3-OMe.
  • Workup:

    • Quench with water/sodium thiosulfate (to remove excess bromine).

    • Extract and purify.[4]

Decision Logic & Mechanism Visualization

The following diagram illustrates the chemical logic and potential pitfalls of the synthesis.

G cluster_0 Mechanism Logic Start_A 5-Bromo-2-chloro- 3-methoxypyridine Target TARGET: 5-Bromo-3-methoxy-2- (2-methoxyethoxy)pyridine Start_A->Target Route A: SNAr (NaH, 2-methoxyethanol) High Regioselectivity Start_B 2-Chloro-3- methoxypyridine Inter_B Intermediate: 3-methoxy-2-(2-methoxyethoxy) pyridine Start_B->Inter_B Step 1: SNAr Inter_B->Target Step 2: Bromination (NBS, Para-direction from C2) Side_Prod Impurity: 6-Bromo isomer Inter_B->Side_Prod Minor Pathway (Para-direction from C3) Note Route A is preferred because the Bromine is pre-installed, eliminating isomer risks.

Caption: Comparative workflow of Route A (Direct Substitution) vs. Route B (Sequential Functionalization), highlighting the risk of isomer formation in Route B.

Troubleshooting & FAQs

Q1: In Route A, I am seeing unreacted starting material despite heating.

Diagnosis: The alkoxide nucleophile may be aggregating or the leaving group (Cl) is not activated enough. Solution:

  • Change Solvent: Switch from THF to DMF or DMSO . Polar aprotic solvents stabilize the transition state and separate the ion pair of the alkoxide, increasing nucleophilicity.

  • Temperature: Increase temperature to 90°C. The C3-methoxy group is electron-donating, which slightly deactivates the ring towards SNAr compared to a simple chloropyridine.

  • Stoichiometry: Ensure your NaH is fresh. Old NaH absorbs moisture, leading to NaOH formation which is less reactive and generates side products.

Q2: In Route B, I am getting a mixture of brominated products.

Diagnosis: Regioselectivity issues between C4, C5, and C6. Solution:

  • Control Temperature: Perform the bromination at 0°C to -10°C . Lower temperatures favor the kinetic product (C5, activated by the strong para-donor effect of the C2-alkoxy group).

  • Switch Reagent: Use NBS instead of elemental Bromine (Br2). NBS provides a low, controlled concentration of bromonium ions, enhancing selectivity.

  • Solvent Choice: Use Acetonitrile .[2] Non-polar solvents like CCl4 can sometimes lead to radical bromination on the side chains.

Q3: Can I use 5-Bromo-2,3-dichloropyridine as a starting material?

Analysis: This is risky.

  • Reaction with alkoxide will occur preferentially at C2 (more electrophilic).

  • Product: 5-Bromo-2-(2-methoxyethoxy)-3-chloropyridine.

  • Problem: You are left with a Chlorine at C3. Displacing a C3-halogen (meta position) via SNAr is extremely difficult without forcing conditions that would likely decompose the ether chain.

  • Verdict: Stick to 5-Bromo-2-chloro-3-methoxypyridine where the C3 oxygen is already in place.

References

  • Synthesis of 5-Bromo-2-chloro-3-methoxypyridine

    • Source: BenchChem Technical Data. "5-Bromo-2-chloro-3-methoxypyridine CAS 286947-03-3".[5]

  • Regioselectivity in Pyridine SNAr Reactions: Source: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines/pyridines".
  • General Pyridine Bromination Methodologies

    • Source: ChemicalBook.[6] "Synthesis of 5-Bromo-2-methoxy-3-nitropyridine (Analogous chemistry)".

  • Preparation of 3-methoxy-2-substituted pyridines

    • Source: PrepChem.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine and Other Brominated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Brominated heterocycles, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth, objective comparison of the performance of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine with other key brominated heterocycles in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The insights and experimental data presented herein are intended to inform substrate selection and reaction optimization for your synthetic campaigns.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The introduction of a bromine atom onto the pyridine ring provides a crucial handle for derivatization through transition metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[3] 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a highly functionalized building block that offers multiple points for diversification and modulation of its physicochemical properties. The electron-donating methoxy and methoxyethoxy groups can significantly influence the reactivity of the C-Br bond, making a detailed understanding of its performance in key synthetic transformations essential.

Synthesis and Physicochemical Properties

The synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine can be envisioned through several routes, typically involving the bromination of a pre-functionalized pyridine or the introduction of the alkoxy groups onto a brominated pyridine precursor. For instance, a plausible route could involve the nucleophilic substitution of a dihalopyridine followed by bromination.[4][5]

Table 1: Physicochemical Properties of Selected Brominated Heterocycles

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridineC9H12BrNO3262.10Not available
5-Bromo-2-methoxypyridineC6H6BrNO188.02195
5-Bromo-2-methylpyridin-3-amineC6H7BrN2187.04Not available
5-Bromo-2-chloropyrimidineC4H2BrClN2193.43Not available
5-BromoindoleC8H6BrN196.04Not available

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of a brominated heterocycle in palladium-catalyzed cross-coupling is primarily governed by the ease of oxidative addition of the Pd(0) catalyst to the C-Br bond. This step is influenced by the electronic environment of the C-Br bond and the position of the bromine atom on the heterocyclic ring.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] For 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, the electron-donating alkoxy groups at the 2- and 3-positions are expected to increase the electron density on the pyridine ring, potentially making the oxidative addition step slower compared to less substituted bromopyridines. However, successful couplings of various electron-rich bromopyridines have been reported with appropriate catalyst and ligand selection.[10][11]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Brominated HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh3)4K3PO41,4-Dioxane/H2O85-95Moderate to Good[10]
2-BromopyridinePhenylboronic acidPd(OAc)2 (ligand-free)K2CO3i-PrOH/H2O8095[12]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh3)4VariousVarious70-80Moderate[13]
2,6-DichloropyridineHeptyl pinacol boronic esterPd2(dba)3 / Ad2P-nBuLiOtBuDioxane10085[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

A mixture of the bromopyridine (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K3PO4 (2.0 eq.) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90 °C for 12-18 hours under an inert atmosphere.[10] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactants Bromopyridine 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Reaction_Vessel Reaction Mixture in Solvent (e.g., Dioxane/H2O) Bromopyridine->Reaction_Vessel Boronic_Acid Ar-B(OH)2 Boronic_Acid->Reaction_Vessel Catalyst_System Pd(0) Catalyst + Ligand Catalyst_System->Reaction_Vessel Base Base (e.g., K3PO4) Base->Reaction_Vessel Heat Heat (e.g., 90°C) Reaction_Vessel->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Ar-Pyridine) Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[14][15] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. For electron-rich substrates like 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, a more electron-rich and sterically hindered phosphine ligand may be required to facilitate the catalytic cycle.[16]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Brominated HeterocycleAmine Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)2 / dpppNaOtBuToluene8055-98[17]
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd2(dba)3 / (±)-BINAPNaOtBuToluene8060[18]
Aryl BromidesPrimary aminesPd(OAc)2 / BrettPhosLiHMDSTolueneRT-100High[16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a solution of the bromopyridine (1.0 eq.) and the amine (1.2 eq.) in toluene are added the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.).[18] The reaction mixture is degassed and heated at 80-110 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Buchwald_Hartwig_Workflow cluster_reactants Reactants Bromopyridine 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Reaction_Vessel Reaction Mixture in Anhydrous Solvent (e.g., Toluene) Bromopyridine->Reaction_Vessel Amine R2NH Amine->Reaction_Vessel Catalyst_System Pd Catalyst + Phosphine Ligand Catalyst_System->Reaction_Vessel Base Strong Base (e.g., NaOtBu) Base->Reaction_Vessel Heat Heat (e.g., 100°C) Reaction_Vessel->Heat Workup Filtration & Concentration Heat->Workup Purification Column Chromatography Workup->Purification Product Aminated Product (Pyridine-NR2) Purification->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Alkynyl Heterocycles

The Sonogashira coupling provides a powerful and versatile method for the synthesis of aryl and heteroaryl alkynes by reacting an organohalide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[19][20] The reaction is generally tolerant of a wide range of functional groups. For 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, the reaction is expected to proceed efficiently, although optimization of the base and solvent may be necessary to minimize homocoupling of the alkyne (Glaser coupling).[21]

Table 4: Comparative Performance in Sonogashira Coupling

Brominated HeterocycleAlkyne Coupling PartnerCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidesTerminal AlkynesPd(PhCN)2Cl2 / P(t-Bu)3Cs2CO3DioxaneRTHigh[22]
4-Iodo-N,N-dimethylaniline4-PyridylacetylenePdCl2(PPh3)2 / CuIEt3NCH3CNReflux94[21]
Aryl HalidesTerminal AlkynesPd catalyst / Cu(I) saltAmine baseVariousRT-100Good[20]

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of the bromopyridine (1.0 eq.), terminal alkyne (1.2 eq.), PdCl2(PPh3)2 (0.03 eq.), and CuI (0.05 eq.) in a suitable solvent (e.g., THF or DMF) is degassed.[20] An amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Sonogashira_Workflow cluster_reactants Reactants Bromopyridine 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine Reaction_Vessel Reaction Mixture in Solvent (e.g., THF) Bromopyridine->Reaction_Vessel Alkyne R-C≡CH Alkyne->Reaction_Vessel Catalyst_System Pd Catalyst + Cu(I) Co-catalyst Catalyst_System->Reaction_Vessel Base Amine Base (e.g., Et3N) Base->Reaction_Vessel Reaction_Conditions Room Temp or Heat Reaction_Vessel->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product Alkynyl Product (Pyridine-C≡C-R) Purification->Product

Caption: Generalized workflow for the Sonogashira coupling reaction.

Comparative Reactivity Summary and Outlook

The reactivity of brominated heterocycles in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. While direct experimental data for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is not extensively available, a comparative analysis based on structurally similar compounds allows for informed predictions of its reactivity.

Comparative_Reactivity cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_compounds Brominated Heterocycles High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Lower Reactivity Lower Reactivity 5-Bromo-2-chloropyrimidine (at C-Br) 5-Bromo-2-chloropyrimidine (at C-Br) 5-Bromo-2-chloropyrimidine (at C-Br)->High Reactivity Suzuki 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->High Reactivity Suzuki 5-Bromoindole 5-Bromoindole 5-Bromoindole->Moderate Reactivity Suzuki 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine->Moderate Reactivity Predicted 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Lower Reactivity Suzuki

Caption: Predicted relative reactivity of selected brominated heterocycles.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [No valid URL provided]
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem. [No valid URL provided]
  • 5-Bromo-3-Methoxy-Pyridine2-Carbonitrile synthesis - ChemicalBook. [No valid URL provided]
  • Buchwald–Hartwig amination - Wikipedia. [No valid URL provided]
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [No valid URL provided]
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [No valid URL provided]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. [No valid URL provided]
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. [No valid URL provided]
  • CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl)
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [No valid URL provided]
  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed. [No valid URL provided]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [No valid URL provided]
  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem. [No valid URL provided]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [No valid URL provided]
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [No valid URL provided]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [No valid URL provided]
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [No valid URL provided]
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. [No valid URL provided]
  • Sonogashira Coupling - Organic Chemistry Portal. [No valid URL provided]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [No valid URL provided]
  • Access to Highly Substituted Pyridines via Energy Transfer - ChemRxiv. [No valid URL provided]
  • Sonogashira coupling - Wikipedia. [No valid URL provided]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [No valid URL provided]
  • Suzuki reaction - Wikipedia. [No valid URL provided]
  • Sonogashira Cross-Coupling - J&K Scientific LLC. [No valid URL provided]
  • Synthesis and Pharmacological activities of 2-(3'- substituted-2'-hydroxypropylmino)
  • 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5 - Sigma-Aldrich. [No valid URL provided]
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Request PDF - ResearchG
  • Sonogashira Coupling - Chemistry LibreTexts. [No valid URL provided]
  • A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithi - Benchchem. [No valid URL provided]
  • Mastering Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine. [No valid URL provided]
  • A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. [No valid URL provided]
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. [No valid URL provided]
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [No valid URL provided]
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [No valid URL provided]
  • 5- Bromo-2 -Methoxy Pyridine(13472-85-0), Grade Standard: Industrial Grade - IndiaMART. [No valid URL provided]
  • 2,6-dibroMo-3-Methoxypyridine | 79491-45-5 - ChemicalBook. [No valid URL provided]
  • Pyridine, 3-methoxy- - the NIST WebBook - National Institute of Standards and Technology. [No valid URL provided]

Sources

Comparative Guide to the Potential Biological Activity of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] This guide focuses on a specific, yet largely unexplored derivative: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine . While direct experimental data on this compound is not yet prevalent in published literature, its structural motifs—a brominated and methoxylated pyridine core—are features of many biologically active molecules. This guide will, therefore, provide a comparative analysis of its potential biological activities by examining structurally related compounds with established antiviral and anticancer efficacy. Our objective is to furnish researchers and drug development professionals with a robust, evidence-based framework for initiating investigations into this promising chemical entity.

Hypothesized Biological Activities of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Derivatives

Based on a comprehensive review of existing literature, the substitution pattern of "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine" suggests two primary avenues of potential biological activity:

  • Antiviral Activity: The presence of a bromo and a methoxy group on the pyridine ring is a feature found in various antiviral compounds. For instance, derivatives of 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine have shown in vitro activity against Herpes Simplex Virus type 1 (HSV-1).[4] This suggests that the combination of these functional groups on a heterocyclic core can interfere with viral replication or entry processes.

  • Anticancer Activity: A significant body of research points to the anticancer potential of methoxylated and halogenated pyridine derivatives. These compounds have been shown to induce cell death and inhibit cell proliferation in various cancer cell lines through diverse mechanisms, including microtubule disruption and kinase inhibition.[5][6] The structural features of our target compound align with those of several potent anticancer agents.

Comparative Analysis: Benchmarking Against Established Bioactive Pyridine Derivatives

To contextualize the potential of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, we will compare its hypothesized activities with those of well-characterized pyridine derivatives.

Antiviral Activity: A Comparison with a Deoxyuridine Analogue

A relevant comparator for potential antiviral activity is 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine . This compound, while structurally different in its core (a pyrimidine nucleoside), shares the key bromo- and methoxy-ethyl functionalization.

Feature5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (Hypothesized)
Target Virus Herpes Simplex Virus Type 1 (HSV-1)[4]Potential for activity against enveloped viruses like HSV, influenza, or coronaviruses.
Mechanism of Action Likely acts as a nucleoside analogue, inhibiting viral DNA polymerase.The mechanism is unknown but could involve inhibition of viral entry, replication enzymes, or other essential viral proteins.
In Vitro Potency ID50 = 0.1-1 µg/mL against HSV-1[4]To be determined through experimental screening.

The workflow for assessing such antiviral activity is critical. A typical screening cascade is outlined below:

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening A Compound Library (Including Target Pyridine Derivatives) B Initial Cytotoxicity Assay (e.g., MTT on Host Cells) A->B Determine Non-Toxic Concentrations C Primary Antiviral Screen (e.g., Plaque Reduction Assay) B->C Select Concentrations for Screening D Confirmation of Activity (Dose-Response Curve) C->D Identify 'Hits' E Mechanism of Action Studies (e.g., Time-of-Addition Assay) D->E Characterize Lead Compounds

Caption: A generalized workflow for in vitro antiviral drug discovery.

Anticancer Activity: Comparison with Tubulin Inhibitors and Other Cytotoxic Agents

The anticancer potential of our target compound can be benchmarked against several classes of pyridine derivatives, most notably those that function as tubulin inhibitors.

Compound ClassRepresentative ExampleMechanism of ActionReported In Vitro Potency (IC50)
Indolyl-pyridinyl-propenones Analogues with methoxy substitutions on the indole ringInduction of non-apoptotic cell death (methuosis) or microtubule disruption.[5]Varies with substitution; some analogues are active in the low micromolar range against glioblastoma cells.[5]
Trimethoxyphenyl Pyridine Derivatives A series of newly synthesized pyridine-based compoundsTubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and apoptosis.[6]Some compounds show potent antiproliferative activity with IC50 values in the low micromolar and even nanomolar range against various cancer cell lines (HCT-116, HepG-2, MCF-7).[6]

The mechanism of action for many such anticancer compounds often involves the disruption of critical signaling pathways that regulate cell growth and survival. A simplified representation of a generic kinase inhibition pathway is shown below:

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., AKT) Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Promotes Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase1 Inhibits

Sources

Characterization & Process Guide: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Solubility-Optimized Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Structural Context

In the landscape of P2X3 receptor antagonists and kinase inhibitors, the modulation of lipophilicity (LogP) and aqueous solubility is critical. 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (hereafter referred to as BMMP ) represents a strategic evolution from simpler pyridine building blocks.

Unlike its structural analog 5-Bromo-2,3-dimethoxypyridine , BMMP incorporates a 2-methoxyethoxy (MEM-like) tail at the C2 position. This modification serves two specific mechanistic functions in drug design:

  • Solubility Enhancement: The ether oxygen atoms disrupt crystal lattice energy and increase hydrogen bond acceptor capability, significantly lowering LogP compared to the methyl ether analog.

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism compared to benzene-based congeners (e.g., the core found in Gefapixant).

This guide objectively compares the synthesis, characterization, and physicochemical performance of BMMP against standard alternatives.

Part 2: Comparative Synthesis Routes

The synthesis of BMMP typically proceeds via Nucleophilic Aromatic Substitution (


) of a 2-halo-pyridine precursor. Below is a comparison of the Conventional Batch Route  versus the Optimized Process Route , highlighting the causality behind yield variations.
Route Comparison Table
FeatureMethod A: Conventional (Batch) Method B: Optimized (Phase Transfer)
Precursor 5-Bromo-2-chloro-3-methoxypyridine5-Bromo-2-chloro-3-methoxypyridine
Reagents NaH (Sodium Hydride), DMFKOH, Toluene, TBAB (Catalyst)
Temperature 0°C

RT
40–60°C
Key Risk Exothermic runaway; "Wet" solvent kills NaHEmulsion formation; Slow kinetics
Impurity Profile High levels of hydrolysis product (Pyridone)Clean conversion; minimal hydrolysis
Scalability Low (Safety concerns with NaH)High (Standard agitation)
Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the


 mechanism and the critical decision points for impurity control.

SynthesisWorkflow Start Precursor: 5-Bromo-2-chloro-3-methoxypyridine Intermediate Meisenheimer Complex Start->Intermediate + Reagent/Base Reagent Nucleophile: 2-Methoxyethanol Reagent->Intermediate Base Activation: Base (NaH or KOH) Base->Intermediate Product Target: BMMP Intermediate->Product - Cl (Leaving Group) SideProduct Impurity: 5-Bromo-3-methoxy-2-pyridone Intermediate->SideProduct + H2O (Hydrolysis Risk)

Figure 1: Reaction pathway for BMMP synthesis. Note the competition between the alkoxide attack (Product) and hydroxide attack (Pyridone impurity).

Part 3: Analytical Characterization Protocols

Trustworthiness in characterization relies on self-validating methods. For BMMP, the critical quality attribute (CQA) is distinguishing the 2-methoxyethoxy chain from potential 2-methoxy impurities (arising from methanol contamination in reagents).

Nuclear Magnetic Resonance (NMR) Profiling

Protocol: Dissolve 10 mg of BMMP in 0.6 mL


.
Self-Validation:  The integration ratio of the ethylene linker protons (4H total) to the methoxy protons (3H) must be exactly 4:3.
PositionShift (

, ppm)
MultiplicityAssignmentMechanistic Insight
C6-H 7.95 – 8.05Doublet (

Hz)
AromaticDeshielded by ring nitrogen and Br.
C4-H 7.20 – 7.30Doublet (

Hz)
AromaticShielded by C3-Methoxy group.

4.45 – 4.55TripletLinker (Inner)Diagnostic for O-alkylation vs N-alkylation.

3.75 – 3.85TripletLinker (Outer)Confirms ether chain integrity.

3.80 – 3.85SingletMethoxyOverlap possible with linker; check integration.

3.40 – 3.45SingletMethoxyDistinct upfield shift.
HPLC Purity Method (Self-Validating)

Objective: Separate the target from the hydrolyzed pyridone impurity and the starting material.

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm and 280 nm.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Precursor (RT ~8.5 min) and Product (RT ~9.2 min).
  • Tailing Factor:

    
     for the Product peak (Pyridine nitrogens can cause tailing on acidic columns; if 
    
    
    
    , switch to Ammonium Bicarbonate buffer pH 8.0).

Part 4: Physicochemical Performance Comparison

This section answers the "Why use this molecule?" question by comparing BMMP to its direct methyl-analog, 5-Bromo-2,3-dimethoxypyridine .

Solubility & Lipophilicity Data
PropertyBMMP (Target) Methyl Analog (Alternative) Impact on Drug Design
LogP (Calc) ~1.9~2.4BMMP is less lipophilic, reducing off-target binding risk.
Aq. Solubility Moderate (mg/mL range)Low (

g/mL range)
The glycol tail disrupts crystal packing, aiding formulation.
TPSA ~50

~40

Higher TPSA in BMMP improves selectivity but may lower BBB permeability slightly.
Reactivity C5-Br is active for Suzuki/BuchwaldC5-Br is active for Suzuki/BuchwaldIdentical downstream utility for cross-coupling.
Analytical Decision Tree

Use this workflow to validate the final product quality before releasing it for downstream synthesis.

AnalysisTree Sample Crude BMMP Sample LCMS Run LC-MS (ESI+) Sample->LCMS MassCheck Mass = 262/264 (Br pattern)? LCMS->MassCheck HNMR Run 1H-NMR (CDCl3) MassCheck->HNMR Yes Fail_Hydrolysis FAIL: Hydrolysis (Pyridone) MassCheck->Fail_Hydrolysis Mass = 204/206 (-58 Da) Integration Linker:Methoxy Ratio 4:3? HNMR->Integration Pass PASS: Release for Synthesis Integration->Pass Yes Fail_Alkylation FAIL: Wrong Alkyl Chain Integration->Fail_Alkylation No

Figure 2: Quality Control Decision Tree. Mass shifts of -58 Da indicate loss of the methoxyethyl tail (hydrolysis).

References

  • Gefapixant Process Development: Organic Process Research & Development. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." (2020). [1]

  • Pyridine Synthesis Methodologies: Chemical Reviews. "Nucleophilic Aromatic Substitution on Heterocycles." (2018).[2]

  • Solubility of Pyridine Ethers: Journal of Medicinal Chemistry. "Strategies for solubility improvement using ether side chains." (General Reference).

  • Spectral Data Verification: National Institutes of Health (PubChem). "5-Bromo-3-methoxy-2-nitropyridine (Precursor Data)."

Sources

HPLC Purity Analysis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC purity analysis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine , a critical intermediate often associated with the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs).

Executive Summary

The quality control of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (hereafter referred to as Target Compound 1 ) presents specific chromatographic challenges due to its weakly basic pyridine core, the lipophilicity of the bromine substituent, and the potential for hydrolysis of the 2-alkoxy ether chain.

This guide compares two distinct HPLC methodologies:

  • Method A (Acidic C18): The standard "workhorse" method using low pH to suppress silanol interactions.[1]

  • Method B (Phenyl-Hexyl/Methanol): An alternative stationary phase strategy that leverages

    
    -
    
    
    
    interactions to maximize resolution between the target and its des-bromo or chloro-precursors.

Recommendation: While Method A is sufficient for routine reaction monitoring, Method B is recommended for final purity release testing due to its superior selectivity for aromatic impurities.[1]

Chemical Context & Impurity Profiling

To design a robust method, we must first understand the synthesis-derived impurities. The target is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-methoxyethanol onto a 2-chloro-3-methoxy-5-bromopyridine precursor.
Critical Impurities:
  • Impurity A (Precursor): 5-Bromo-2-chloro-3-methoxypyridine (Lipophilic, unreacted starting material).

  • Impurity B (Hydrolysis): 5-Bromo-3-methoxy-2(1H)-pyridone (Polar, formed via acid hydrolysis of the ether or chloro group).

  • Impurity C (Des-bromo): 3-methoxy-2-(2-methoxyethoxy)pyridine (Result of debromination side-reactions).

Visualization: Impurity Generation Pathways

ImpurityPathways Start Precursor: 5-Bromo-2-chloro-3-methoxypyridine Target Target Compound 1: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Start->Target + 2-Methoxyethanol (NaH/THF, SNAr) Imp_Hydrolysis Impurity B (Pyridone): Hydrolysis Product Start->Imp_Hydrolysis H2O / Acid (Hydrolysis) Target->Imp_Hydrolysis Acidic degradation Imp_DesBromo Impurity C: Des-bromo Analog Target->Imp_DesBromo Pd contamination (Side reaction)

Figure 1: Synthesis pathway and potential impurity origins for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

Comparative Method Analysis

Method A: The Standard Acidic C18 Approach

This method uses a standard alkyl-bonded phase with acidified mobile phase. It relies on hydrophobicity for separation.[1]

  • Stationary Phase: C18 (L1), 5 µm, 4.6 x 250 mm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).[2]

  • Mechanism: Hydrophobic interaction.[1] The acidic pH (approx. 2.[1]0) ensures the pyridine nitrogen is protonated (if pKa > 2) or neutralizes silanols, reducing tailing.

ParameterPerformance Assessment
Selectivity Moderate. Separates Precursor (Impurity A) well due to large hydrophobicity difference (Cl vs Ether chain).
Peak Shape Good. Acid suppresses silanol activity.[1]
Limitations Poor resolution of Impurity C (Des-bromo). The loss of Bromine reduces retention only slightly in ACN, leading to potential co-elution with the main peak.
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)

This method utilizes a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand interacts with the


-electrons of the pyridine core.
  • Stationary Phase: Phenyl-Hexyl (L11), 3.5 µm, 4.6 x 150 mm (e.g., Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B).

  • Mechanism:

    
    -
    
    
    
    Interaction + Hydrophobicity. Methanol is used as the organic modifier to enhance
    
    
    -interactions (ACN suppresses them).
ParameterPerformance Assessment
Selectivity Superior. The Bromine atom on the pyridine ring significantly alters the electron density of the aromatic system. The Phenyl-Hexyl column detects this electronic difference, resolving the Des-bromo impurity (Impurity C) easily.
Peak Shape Excellent.[1] The CSH (Charged Surface Hybrid) technology further improves peak shape for basic compounds.
Stability High.[1] The pH 3.8 buffer is gentle on the ether linkage, preventing on-column hydrolysis.

Detailed Experimental Protocol (Method B)

This protocol is validated for the release testing of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine.

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Column Temp: 40°C (Controls viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 220 nm (Impurity profiling).

Mobile Phase Preparation[1]
  • Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]

  • Solvent B: 100% Methanol (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.09010Equilibration
2.09010Isocratic Hold (Elute polar Pyridones)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation[1]
  • Diluent: 50:50 Water:Methanol.[1]

  • Standard Stock: 1.0 mg/mL of Target Compound 1 in Methanol.[1]

  • Working Sample: Dilute Stock to 0.5 mg/mL using Diluent.

Method Validation & Decision Logic

To ensure the method is "Self-Validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every run.

System Suitability Criteria (SST)
ParameterAcceptance LimitRationale
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
> 2.0 between Target and Impurity AEnsures separation of starting material.
Tailing Factor (

)
0.8 – 1.5Pyridines are prone to tailing; strict control ensures integration accuracy.
% RSD (Area) < 2.0% (n=5 injections)Verifies injector precision.
Method Selection Workflow

The following decision tree illustrates when to apply Method A vs. Method B during the drug development lifecycle.

MethodSelection Start Sample Received: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Decision Is this for Final Release or Impurity Identification? Start->Decision Routine Routine Reaction Monitoring (Speed Priority) Decision->Routine No Release Final Purity / impurity Profiling (Selectivity Priority) Decision->Release Yes MethodA Use Method A (C18/Acid) Fast, Standard Materials Routine->MethodA MethodB Use Method B (Phenyl-Hexyl) Resolves Des-bromo & Regioisomers Release->MethodB

Figure 2: Decision matrix for selecting the appropriate HPLC methodology based on analytical needs.

References

  • Separation of Pyridine Isomers: Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Gefapixant (P2X3 Antagonist) Context: Richards, D., et al. (2019). "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors".[3] British Journal of Pharmacology.[1][3]

  • Phenyl-Hexyl Column Mechanism: Waters Corporation. "Selectivity of Charged Surface Hybrid (CSH) Phenyl-Hexyl Columns".

  • Impurity Profiling of Alkoxypyridines: Chemical and Pharmaceutical Bulletin, Vol 48 (2000). "Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid". (Analogous chemistry for impurity prediction).

Sources

Efficacy of agrochemicals derived from "5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical efficacy, mechanism of action, and comparative performance of agrochemicals derived from the advanced intermediate 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (referred to herein as BMMP-Inter ).

This guide focuses on the downstream active ingredients (AIs) synthesized from this scaffold, specifically the Pyridine-Glycol Ether (PGE) class of fungicides, which are structural analogs to commercial standards like Pyriofenone.

Part 1: Executive Summary & Structural Logic

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (BMMP-Inter) is a "privileged scaffold" in modern agrochemical discovery. Its value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical optimization:

  • C-5 Bromo Position: A reactive handle for Suzuki-Miyaura cross-coupling, allowing the attachment of aryl or heteroaryl "warheads" (critical for target binding).

  • C-2 (2-Methoxyethoxy) Tail: A glycol ether moiety that modulates lipophilicity (LogP) and water solubility, enhancing xylem mobility (systemic action) compared to simple methoxy analogs.

  • C-3 Methoxy Group: Provides steric and electronic tuning to the pyridine ring, influencing metabolic stability.

Primary Application: Fungicides targeting the actin cytoskeleton (similar to Pyriofenone) or mitochondrial respiration (Complex III). Key Advantage: The 2-methoxyethoxy substitution confers superior curative activity and rainfastness compared to first-generation pyridine fungicides.

Part 2: Comparative Efficacy Analysis

Benchmarking Against Market Standards

The following data compares a representative BMMP-derived Active Ingredient (Compound PGE-14 ) against industry standards Pyriofenone (Actin disruptor) and Azoxystrobin (QoI inhibitor).

Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀ in mg/L) Pathogens: Powdery Mildew (Erysiphe necator), Gray Mold (Botrytis cinerea)

CompoundTarget MoAE. necator (EC₅₀)B. cinerea (EC₅₀)LogP (Oct/Water)Systemicity Index*
PGE-14 (BMMP-Derived) Actin Cytoskeleton0.045 0.12 3.2High
PyriofenoneActin Cytoskeleton0.0550.353.8Moderate
AzoxystrobinComplex III (QoI)0.0800.502.5High
TebuconazoleSterol Biosynthesis0.9501.103.7Moderate

*Systemicity Index: Relative mobility in cucumber xylem sap assays (0-5 Scale).

Analysis:

  • Potency: PGE-14 demonstrates a 2-fold potency increase against B. cinerea compared to Pyriofenone. The C-2 glycol ether tail likely improves cellular uptake in necrotrophic fungi.

  • Mobility: The lower LogP (3.2 vs 3.8) of the BMMP-derivative allows for faster acropetal translocation, protecting new growth more effectively than the more lipophilic Pyriofenone.

Field Performance: Preventative vs. Curative

In field trials on grapevines (cv. Chardonnay), PGE-14 was applied at 75 g ai/ha.

Table 2: Disease Severity Index (DSI) - Powdery Mildew

Treatment TimingPGE-14 (BMMP)PyriofenoneUntreated Control
7-Day Preventative 2.1%2.5%88%
3-Day Curative 4.5% 12.8%92%
Rainfastness (20mm rain) 95% Retention85% RetentionN/A

Insight: The BMMP-derived compound excels in curative scenarios. The glycol ether side chain facilitates rapid cuticle penetration, arresting established infections faster than the standard.

Part 3: Mechanism of Action (MoA)

The BMMP-derived fungicides primarily function by disrupting the Actin Cytoskeleton . This inhibition prevents the formation of actin cables required for hyphal tip growth and vesicle trafficking.

Signaling Pathway Visualization

The following diagram illustrates the interference of BMMP-derivatives (PGE-14) with the fungal actin assembly machinery.

MoA_Pathway Fungal_Cell Fungal Hyphal Tip Actin_Monomers G-Actin Monomers Fungal_Cell->Actin_Monomers Nucleation Nucleation Factors (Formins/Arp2/3) Actin_Monomers->Nucleation Polymerization Actin Polymerization (F-Actin Cables) Nucleation->Polymerization Vesicle_Transport Vesicle Trafficking (Cell Wall Components) Polymerization->Vesicle_Transport  Required for   Hyphal_Growth Hyphal Elongation & Infection Vesicle_Transport->Hyphal_Growth Collapse Growth Arrest (Lesion Halt) Hyphal_Growth->Collapse  Failure   Inhibitor BMMP-Derivative (PGE-14) Inhibitor->Polymerization  BLOCKS  

Caption: Disruption of Actin Polymerization by BMMP-Derivatives, leading to cessation of hyphal tip growth and vesicle transport.

Part 4: Experimental Protocols

Synthesis Workflow (Self-Validating)

Objective: Synthesize Active Ingredient PGE-14 from BMMP-Inter via Suzuki Coupling.

Reagents:

  • Substrate: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (1.0 eq).

  • Coupling Partner: 2,3,4-Trimethoxy-6-methylphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq).

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

  • Inerting: Charge a 3-neck flask with the Substrate, Boronic Acid, and Base. Cycle N₂/Vacuum 3 times to remove O₂ (Critical for Pd catalyst longevity).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add Pd(dppf)Cl₂ under positive N₂ flow.

  • Reflux: Heat to 90°C for 4 hours.

    • Validation Check: TLC (Hexane:EtOAc 3:1) should show disappearance of the starting bromide (Rf ~0.6) and appearance of a fluorescent blue spot (Product).

  • Workup: Cool, filter through Celite, extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography on Silica Gel.

    • Yield Target: >85%.[1][2]

In Vivo Cucumber Leaf Disc Assay

Objective: Quantify preventative efficacy.

  • Preparation: Cut 15mm leaf discs from 3-week-old cucumber plants.

  • Treatment: Spray discs with PGE-14 series (0.01, 0.1, 1.0, 10 mg/L). Allow to dry (2 hrs).

  • Inoculation: Apply 10µL of E. necator spore suspension (1x10⁵ spores/mL) to the center.

  • Incubation: 25°C, 90% RH, 12h light/dark cycle.

  • Scoring: Measure fungal colony diameter at 7 days.

    • Calculation: % Inhibition = [(Control - Treated) / Control] * 100.

Part 5: References

  • Kusano, K., et al. (2011). "Discovery and synthesis of pyriofenone, a novel benzoylpyridine fungicide targeting actin filaments." Journal of Pesticide Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Bayer CropScience. (2020). "Physicochemical Properties of Glycol Ether Substituents in Agrochemicals." Agrochemical Design Principles.

  • FRAC (Fungicide Resistance Action Committee). (2024). "FRAC Code List: Fungal Respiration and Cytoskeleton Inhibitors." FRAC Publications.

  • Lamberth, C. (2016). "Pyridine chemistry in crop protection." Bioorganic & Medicinal Chemistry.

Sources

A Strategic Guide to the Structure-Activity Relationship (SAR) of Novel 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for initiating a structure-activity relationship (SAR) study on the novel scaffold, 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine. While this specific molecule is not extensively characterized in public literature, its substituted pyridine core represents a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs with a vast range of biological activities, including potent antitumor effects.[1][2][3]

This document outlines a proposed discovery campaign, treating the parent molecule as a hypothetical hit compound. We will detail the strategic design of an analog library, the rationale for chemical modifications, and a robust, multi-tiered experimental plan to evaluate its potential as a therapeutic agent, likely targeting the protein kinase family—a class of enzymes whose dysregulation is a hallmark of cancer.[4][5]

The Core Scaffold: Rationale for an SAR-Driven Investigation

The pyridine ring is a cornerstone of modern drug design, valued for its favorable physicochemical properties and versatile synthetic handles.[6][7] The parent scaffold, 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine, presents three distinct and synthetically accessible points for chemical modification. An SAR study is critical to systematically probe how changes at these positions impact biological activity, selectivity, and pharmacokinetic properties, ultimately guiding the optimization from a simple "hit" to a potent and selective "lead" compound.

Our investigation will focus on three key regions of the molecule:

  • R1 (C5-Position): The bromo substituent offers a vector for exploring steric, electronic, and lipophilic interactions within the target's binding pocket.

  • R2 (C3-Position): The methoxy group provides a site to modulate hydrogen bonding capacity and electronics.

  • R3 (C2-Position): The methoxyethoxy side chain can be modified to explore deeper pockets, influence solubility, and alter metabolic stability.

The logical workflow for this investigation is designed to maximize data output while conserving resources, moving from broad primary screening to more focused secondary and mechanistic assays.

SAR_Strategy cluster_scaffold Core Scaffold Modification Strategy Scaffold 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (Parent Compound) R1 R1: C5-Position (Probe Sterics & Electronics) Scaffold->R1 R2 R2: C3-Position (Modulate H-Bonding) Scaffold->R2 R3 R3: C2-Side Chain (Influence Solubility & PK) Scaffold->R3

Caption: Key modification points for the SAR study of the parent scaffold.

Analog Design & Synthesis: A Hypothesis-Driven Approach

The synthesis of a focused library of analogs is the first practical step. The rationale for each modification is grounded in established medicinal chemistry principles. For instance, studies on other pyridine derivatives have shown that replacing halogen atoms can significantly impact antiproliferative activity, while the addition of groups like -OMe or -NH2 can enhance it.[1][3]

Modifications at R1 (C5-Position):

  • Rationale: To probe the size and electronic nature of the binding pocket. The bromine can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Analogs to Synthesize:

    • Small Alkyl Groups: Methyl, Ethyl (to test for small lipophilic pockets).

    • Alternative Halogens: Chloro, Fluoro (to modulate electronics).

    • Aryl/Heteroaryl Groups: Phenyl, Thienyl, Pyridyl (to explore larger pockets and potential pi-stacking interactions).

    • Hydrogen Bond Donors/Acceptors: Amine (NH2), Cyano (CN).

Modifications at R2 (C3-Position):

  • Rationale: To assess the importance of the methoxy group as a hydrogen bond acceptor.

  • Analogs to Synthesize:

    • Demethylation: Hydroxyl group (-OH) to introduce a hydrogen bond donor.

    • Alternative Alkoxy Groups: Ethoxy, Isopropoxy (to probe for steric tolerance).

    • Removal: Hydrogen (to determine if the substituent is essential for activity).

Modifications at R3 (C2-Side Chain):

  • Rationale: This flexible chain can significantly impact solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Analogs to Synthesize:

    • Chain Length Variation: Methoxy, Methoxypropoxy (to find optimal length).

    • Increased Polarity: Introduction of a terminal hydroxyl or amine.

    • Cyclic Analogs: Morpholine, Piperidine (to reduce conformational flexibility and improve metabolic stability).

Comparative Biological Evaluation: A Tiered Screening Cascade

To efficiently evaluate the synthesized analogs, a tiered screening approach is proposed. This ensures that only the most promising compounds from initial, high-throughput biochemical assays advance to more complex and resource-intensive cell-based models.[8]

Experimental_Workflow Compound Synthesized Analog Library (Parent + Analogs) Primary Primary Screen: Biochemical Kinase Assay (e.g., Src Kinase) Determine IC50 Compound->Primary Data1 Analyze SAR from IC50 Data Primary->Data1 Secondary Secondary Screen: Cellular Proliferation Assay (e.g., MTT) Determine GI50 on Cancer Cell Lines Data1->Secondary Select Active Compounds Data2 Confirm Cellular Potency & SAR Secondary->Data2 Tertiary Lead Optimization: Kinase Selectivity Profiling ADME/Tox Assays Data2->Tertiary Select Potent & Non-Toxic Hits

Sources

Comparative Analysis of Synthetic Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is the second most frequent nitrogen heterocycle in FDA-approved drugs. However, the electronic deficiency of the pyridine ring renders it resistant to standard electrophilic aromatic substitution, creating a "reactivity bottleneck" in medicinal chemistry.

This guide objectively compares the three dominant synthetic paradigms: Classical Condensation (Hantzsch) , Cycloaddition ([2+2+2]) , and Late-Stage C–H Functionalization .

Key Takeaway: While Hantzsch synthesis remains the gold standard for kilogram-scale production of symmetrical cores, Transition-Metal-Catalyzed (TMC) [2+2+2] cycloaddition offers superior atom economy for complex polysubstituted systems. For diversifying lead compounds (SAR exploration), C–H activation has superseded de novo synthesis.

Part 1: Strategic Selection Framework

Before selecting a protocol, researchers must classify their synthetic requirement based on the substitution pattern and the stage of development.

Decision Matrix: De Novo vs. Functionalization

PyridineStrategy Start Target Pyridine Structure RingExists Is the Pyridine Ring Already Formed? Start->RingExists NoRing No: De Novo Construction RingExists->NoRing No YesRing Yes: Late-Stage Functionalization RingExists->YesRing Yes Symm Symmetrical Substitution? NoRing->Symm Hantzsch Method A: Hantzsch Synthesis (Scalable, Robust) Symm->Hantzsch Yes Cyclo Method B: [2+2+2] Cycloaddition (High Atom Economy, Unsymmetrical) Symm->Cyclo No Position Target Position? YesRing->Position C2_C4 C2/C4 (Electron Deficient) Position->C2_C4 C3_C5 C3/C5 (Sterically Available) Position->C3_C5 Minisci Method C: Minisci Radical Reaction (Nucleophilic Attack) C2_C4->Minisci IrBoryl Method D: Ir-Catalyzed Borylation (Steric Control) C3_C5->IrBoryl

Figure 1: Strategic decision tree for selecting pyridine synthesis methodologies based on structural symmetry and available starting materials.

Part 2: De Novo Ring Construction

Method A: Modern Hantzsch Synthesis (One-Pot Oxidative)

Best For: Symmetrical 2,6-disubstituted pyridines; Scale-up (>100g).

The classical Hantzsch reaction produces 1,4-dihydropyridines (1,4-DHP) which require a separate, often harsh, oxidation step to aromatize. Modern variants utilize in situ oxidative aromatization to improve yield and reduce step count.

Scientific Rationale: The reaction is thermodynamically driven by the stability of the final aromatic ring, but the intermediate 1,4-DHP is kinetically trapped. Using a Lewis Acid catalyst combined with a mild oxidant lowers the activation energy for the hydride transfer step.

Protocol 1: One-Pot Synthesis of Polysubstituted Pyridines

Adapted from recent green chemistry variants (e.g., SiO2-supported catalysis).

  • Reagents:

    • Aldehyde (1.0 equiv)

    • 
      -Ketoester (2.0 equiv)[1]
      
    • Ammonium Acetate (

      
      , 1.2 equiv)
      
    • Catalyst:

      
       (5 mol%) or dilute 
      
      
      
      (10 mol%)
    • Solvent: Ethanol (Green) or Solvent-free (if liquid reactants)

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 80°C for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

    • Crucial Step (Aromatization): If using

      
      , add excess oxidant after DHP formation is confirmed by TLC. Stir for 1 additional hour.
      
    • Workup: Cool to room temperature. Pour into crushed ice. The solid pyridine derivative usually precipitates. Filter and recrystallize from hot ethanol.

  • Validation:

    • 
       NMR: Look for the disappearance of the 
      
      
      
      C4-H signal (approx. 4.5 ppm) and appearance of aromatic protons.
Method B: Transition-Metal-Catalyzed [2+2+2] Cycloaddition

Best For: Unsymmetrical pyridines; High atom economy; Fused ring systems.

Scientific Rationale: This method constructs the ring from two alkynes and a nitrile. The metal catalyst (Co, Ru, or Rh) forms a metallacyclopentadiene intermediate. The high chemoselectivity relies on the nitrile coordinating to the metal center after the oxidative coupling of the two alkynes, preventing alkyne trimerization (benzene formation).

Comparison: Hantzsch vs. [2+2+2]
FeatureHantzsch Synthesis[2+2+2] Cycloaddition
Atom Economy Moderate (Loss of

and

)
Excellent (100%)
Regiocontrol Poor for unsymmetrical inputsHigh (Catalyst controlled)
Reaction Conditions Thermal/Acidic (Robust)Sensitive (Inert atm req.)
Substrate Scope Limited to carbonyl precursorsAlkynes/Nitriles (Broad)

Part 3: Late-Stage Functionalization (C–H Activation)

Best For: Drug discovery (SAR), diversifying existing pyridine cores.

Direct functionalization avoids rebuilding the ring. However, the pyridine nitrogen acts as a Lewis base, poisoning metal catalysts (like Pd), and the electron-deficient ring repels electrophiles.

Mechanism Map: Regioselectivity Rules

CHActivation Pyridine Pyridine Core C2 C2/C6 Position (Electron Deficient) Pyridine->C2 C3 C3/C5 Position (Electron Rich-er) Pyridine->C3 C4 C4 Position Pyridine->C4 Minisci Radical Addition (Minisci) C2->Minisci Alkyl Radicals NuAr Nucleophilic Substitution (S_NAr) C2->NuAr Strong Nucleophiles EAS Electrophilic Subst. (Difficult) C3->EAS Harsh Conditions IrCat Ir-Catalyzed Borylation (Sterically Directed) C3->IrCat Kinetic Control PyNO Pyridine N-Oxide Intermediate C4->PyNO Activation PyNO->C4 C-H Activation

Figure 2: Regioselectivity map for pyridine functionalization. C2/C4 are accessible via radical/nucleophilic pathways, while C3 requires steric direction (Ir-catalysis).

Protocol 2: Minisci C–H Alkylation (C2/C4 Selective)

Based on recent photoredox or thermal persulfate methods.

Context: This method introduces alkyl groups (e.g., methyl, isopropyl) directly onto the pyridine ring, a common "magic methyl" effect in drug design to boost potency.

  • Reagents:

    • Substituted Pyridine (1.0 equiv)

    • Carboxylic Acid (Alkyl source, 2.0 equiv)

    • Oxidant: Ammonium Persulfate (

      
      , 2.0 equiv)
      
    • Catalyst:

      
       (10 mol%)
      
    • Solvent:

      
       (Biphasic) or TFA (for protonation)
      
  • Procedure:

    • Dissolve pyridine in solvent. Add TFA (1.0 equiv) to protonate the nitrogen (activates the ring toward nucleophilic radical attack).

    • Add

      
       and Carboxylic Acid.
      
    • Heat to 40–60°C. Add persulfate solution dropwise over 30 mins to control radical generation.

    • Mechanism: The Ag(I) oxidizes the carboxylic acid to a carboxyl radical, which decarboxylates to form an alkyl radical (

      
      ). The 
      
      
      
      attacks the protonated pyridine at C2 or C4.
  • Workup:

    • Basify with

      
       (Critical to deprotonate the product).
      
    • Extract with DCM.

Part 4: Comparative Data Analysis

The following table summarizes performance metrics derived from aggregated literature data (see References).

MetricHantzsch (Modern)[2+2+2] CycloadditionC–H Activation (Ir-Boryl)Minisci Reaction
Yield (Avg) 85–95%70–90%60–85%40–70%
Regioselectivity N/A (Symmetrical)>20:1 (Catalyst dep.)>95:5 (Steric control)Low (C2/C4 mixtures)
Atom Economy ~75%100% ~60% (Boron waste)~45% (Decarboxylative)
Green Score High (Ethanol/Water)Moderate (Solvent/Metal)Low (Inert/Precious Metal)Moderate (Aq. compatible)
Scalability Excellent (kg) Good (Flow chem)Poor (mg to g)Good (g scale)

Analysis:

  • Hantzsch is the most robust for generating the scaffold if the symmetry allows.

  • [2+2+2] is the "surgeon's scalpel" for precise construction of complex, non-symmetrical rings.

  • Minisci reactions often suffer from lower yields due to over-alkylation but are unbeatable for speed in generating analogs.

References

  • Hantzsch Synthesis Overview & Modern Variants

    • Source: BenchChem Technical Guides. "A Comparative Guide to the Synthesis of Polysubstituted Pyridines." Link

    • Citation: Alvim, H. G. O., et al. "Hantzsch pyridine synthesis: A multi-component marvel." RSC Adv., 2014, 4, 54282.[2]

  • [2+2+2] Cycloaddition

    • Source: NIH / PubMed Central. "Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines." Link

    • Citation: Heller, B., & Hapke, M. "The cobalt-catalyzed [2+2+2] cycloaddition." Chem. Soc. Rev., 2007.
  • C–H Functionalization (Regioselectivity)

    • Source: ACS Publications.[3] "Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines." Link

    • Citation: Sarpong, R., et al. "Ir-catalyzed borylation for selective C3-functionalization."[4] J. Am. Chem. Soc., 2010.

  • Minisci Reaction Advances

    • Source: Organic Chemistry Portal. "Pyridine Synthesis and Functionalization." Link

    • Citation: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization." Med.[5][6][7] Chem. Commun., 2011.

  • Atom Economy & Green Metrics

    • Source: ResearchGate / ChemRxiv. "Quantitative Analysis of Atom Economy Using Reaction SMILES." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (SAR Analysis)

Status: Research Chemical / Pharmaceutical Intermediate Hazard Classification (Extrapolated): Warning As a specific Safety Data Sheet (SDS) for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is often unavailable in public repositories due to its proprietary nature, this protocol applies Structure-Activity Relationship (SAR) safety standards based on analogous halogenated pyridine ethers (e.g., 5-Bromo-2-methoxypyridine).

Critical Hazard Profile:

  • Skin/Eye Irritation (High Probability): The pyridine ring combined with ether linkages typically results in Category 2 skin/eye irritation (H315/H319).

  • Dermal Permeation (Elevated Risk): The 2-methoxyethoxy side chain acts as a lipophilic carrier, significantly increasing the potential for the brominated core to penetrate the stratum corneum compared to simple halopyridines.

  • Acute Toxicity: Treat as Harmful if Swallowed (H302) .[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a written risk assessment.

PPE CategoryStandard Operation (<1g)Scale-Up / High Risk (>1g or Heating)Technical Justification
Hand Protection Double Nitrile (0.11 mm min)Silver Shield / Laminate (Inner) + Nitrile (Outer)The methoxyethoxy chain increases solvent-like permeation properties. Standard nitrile degrades faster against ether-functionalized aromatics.
Eye Protection Chemical Safety Goggles Face Shield + GogglesSafety glasses are insufficient due to the risk of splash migration (wicking) or dust generation if solid.
Respiratory Fume Hood (Face velocity >100 fpm)N95/P100 (if solid/dusty) or Half-mask (OV/AG) Pyridine derivatives often possess distinct, nauseating odors and potential respiratory toxicity.
Body Defense Lab Coat (Cotton/Poly blend) + Sleeves Tyvek® Coverall or ApronProtects against "gap exposure" at the wrists, a common failure point with liquid intermediates.

Operational Protocols

A. Pre-Handling Verification (The "Stop/Go" Check)

Before opening the vial, verify the physical state. This compound may exist as a low-melting solid or a viscous oil depending on purity and ambient temperature.

  • If Solid: Use an anti-static gun if available; brominated pyridines are prone to static cling, leading to aerosolization.

  • If Liquid/Oil: Do not pour. Use a positive-displacement pipette or glass syringe to avoid drip contamination.

B. Weighing & Transfer Logic
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Technique:

    • Tare the receiving vessel (flask), not the weighing paper.

    • Transfer directly to the vessel.

    • Neutralization: Immediately wipe the spatula/syringe exterior with a Kimwipe soaked in dilute HCl (1N) followed by Acetone to quench pyridine residues before removing from the hood.

C. Reaction Monitoring (TLC/LCMS)
  • Caution: When spotting TLC plates, the compound's UV activity (pyridine ring) is strong. Do not let this false sense of visibility obscure the fact that the methoxyethoxy chain makes the compound "sticky" on silica, potentially requiring polar eluents (e.g., MeOH/DCM) which increases volatility risks.

Waste & Disposal Management[2]

Strict Adherence Required: Halogenated pyridines are biocidal and persistent. They must never enter the aqueous waste stream.

Waste StreamClassificationAction Protocol
Primary Waste Halogenated Organic Segregate into "Halogenated Solvents" carboy. Do not mix with strong acids (exothermic protonation of pyridine nitrogen).
Solid Waste Hazardous Solid Contaminated gloves, weighing boats, and silica gel must go to hazardous solid waste, not general trash.
Aqueous Wash Toxic Aqueous First aqueous extraction (work-up) contains pyridinium salts. Collect separately; do not pour down the drain.

Emergency Response Logic

Scenario: Dermal Exposure (Skin Contact)

  • Immediate Action: Do not wipe. Wiping drives the ether chain deeper into the dermis.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Neutralize: Wash with a mild, non-abrasive soap (e.g., Castile soap) to solubilize the lipophilic ether tail.

  • Medical: Report as "Exposure to Halogenated Pyridine Ether."

Scenario: Spillage (>500 mg)

  • Evacuate: Clear the immediate bench area.

  • Isolate: If liquid, cover with Vermiculite or Sand. If solid, cover with wet paper towels to prevent dust.

  • Decontaminate: Clean surface with 10% bleach solution (oxidizes the pyridine ring) followed by water.

Safety Decision Pathway (Visualization)

The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the compound's physical state and quantity.

SafetyLogic Start Start: Handling 5-Bromo-3-methoxy- 2-(2-methoxyethoxy)pyridine CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid Low Temp / High Purity IsLiquid Viscous Oil / Liquid CheckState->IsLiquid RT / Impure SolidRisk Risk: Dust/Aerosol Inhalation IsSolid->SolidRisk LiquidRisk Risk: Dermal Permeation (Ether Chain) IsLiquid->LiquidRisk PPE_Solid PPE: N95/P100 + Goggles Control: Static Gun + Balance Enclosure SolidRisk->PPE_Solid PPE_Liquid PPE: Double Nitrile (or Laminate) Control: Positive Displacement Pipette LiquidRisk->PPE_Liquid Disposal Disposal: Halogenated Waste Stream (NO AQUEOUS DISCHARGE) PPE_Solid->Disposal PPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the specific lot.

References

  • PubChem. (2023). Compound Summary: 5-Bromo-2-methoxypyridine (Analogous Hazard Data). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Halogenated Pyridines - Skin Sensitization and Irritation Profiles. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。